hiCE inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-12,21-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKZGFRFXGBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of hiCE Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the metabolic activation of various prodrugs, including the chemotherapeutic agent irinotecan. The conversion of irinotecan to its active and highly toxic metabolite, SN-38, in the gastrointestinal tract is a primary contributor to severe, dose-limiting diarrhea. hiCE inhibitor-1, a sulfonamide derivative, is a potent and selective inhibitor of hiCE. This technical guide delineates the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. By selectively targeting hiCE in the intestine, this compound offers a promising therapeutic strategy to mitigate the gastrointestinal toxicity associated with irinotecan therapy, potentially allowing for more effective cancer treatment regimens.
Introduction to Human Intestinal Carboxylesterase (hiCE/CES2)
Human carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of a wide range of xenobiotics and endogenous compounds.[1] Of the major isoforms, CES1 is predominantly expressed in the liver, while CES2 (hiCE) is highly expressed in the small intestine and colon.[2] The active site of carboxylesterases contains a catalytic triad of serine, histidine, and glutamate, which facilitates the hydrolysis of ester, amide, and carbamate linkages.[1]
The pivotal role of hiCE in drug metabolism is exemplified by its efficient conversion of the anticancer prodrug irinotecan to SN-38.[3][4][5] While essential for irinotecan's antitumor activity, the localized production of SN-38 in the gut leads to significant mucosal damage and severe diarrhea, a major dose-limiting toxicity.[5] Therefore, the selective inhibition of intestinal hiCE presents a targeted approach to ameliorate this adverse effect.
This compound: A Selective Sulfonamide-Based Inhibitor
This compound is a sulfonamide derivative identified as a highly selective and potent inhibitor of human intestinal carboxylesterase.[6] Its chemical structure and properties have been optimized to specifically target hiCE over other carboxylesterase isoforms, such as the hepatic CES1.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of its binding affinity to the enzyme.
| Parameter | Value | Enzyme | Reference |
| Ki | 53.3 nM | Human Intestinal Carboxylesterase (hiCE/CES2) | [6] |
Mechanism of Action
The inhibitory action of this compound is attributed to its specific interaction with the active site of the hiCE enzyme. As a sulfonamide-based compound, it is proposed to engage in key interactions that prevent the binding and subsequent hydrolysis of substrates like irinotecan.
Molecular Interactions with the hiCE Active Site
Molecular modeling studies suggest that the sulfonamide group of this compound plays a crucial role in its binding to the hiCE active site. The oxygen atoms of the sulfonyl group are thought to form hydrogen bonds with residues within the enzyme's active site, effectively blocking access for the substrate. The overall hydrophobicity of the inhibitor also contributes to its potent and selective inhibition of CES2.[7]
Signaling Pathway: Modulation of Irinotecan Metabolism
The primary mechanism of action of this compound in a therapeutic context is the interruption of the metabolic activation of irinotecan in the intestine. By inhibiting hiCE, the inhibitor reduces the local concentration of the toxic metabolite SN-38, thereby mitigating its damaging effects on the intestinal epithelium.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its inhibitory potency and therapeutic efficacy.
In Vitro Enzyme Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of this compound for human intestinal carboxylesterase.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE/CES2)
-
This compound
-
Fluorogenic or chromogenic substrate for hiCE (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of hiCE enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Monitor the rate of product formation over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration (Dixon plot) or use non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations to determine the Ki value.
In Vivo Model of Irinotecan-Induced Diarrhea
Objective: To evaluate the efficacy of this compound in reducing the severity of irinotecan-induced diarrhea in an animal model.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Irinotecan hydrochloride
-
This compound
-
Vehicle for drug administration
-
Diarrhea scoring system
-
Analytical method for quantifying SN-38 levels (e.g., HPLC-MS/MS)
Protocol:
-
Acclimatize animals to the experimental conditions.
-
Divide animals into treatment groups: vehicle control, irinotecan alone, and irinotecan plus this compound at various doses.
-
Administer this compound or vehicle orally at a specified time before irinotecan administration.
-
Administer a single or repeated dose of irinotecan (e.g., intravenously or intraperitoneally) to induce diarrhea.[8]
-
Monitor the animals for the onset, incidence, and severity of diarrhea daily using a standardized scoring system (e.g., based on stool consistency).
-
Record body weight changes as an indicator of toxicity.
-
At the end of the study, collect intestinal tissue and contents to quantify the levels of SN-38 using a validated analytical method.
-
Compare the diarrhea scores, body weight changes, and intestinal SN-38 levels between the different treatment groups to assess the efficacy of this compound.
Conclusion and Future Directions
This compound represents a targeted and rational approach to mitigating a significant and dose-limiting side effect of irinotecan chemotherapy. Its selective inhibition of intestinal carboxylesterase prevents the localized bioactivation of irinotecan, thereby reducing the intestinal toxicity responsible for severe diarrhea. The data presented in this guide underscore the potent and specific mechanism of action of this compound.
Further research should focus on the clinical development of this compound, including pharmacokinetic and pharmacodynamic studies in humans to establish optimal dosing regimens. Additionally, exploring the potential of this compound to be used in combination with other chemotherapeutic agents that are also substrates for hiCE could broaden its therapeutic applications. The continued investigation of selective carboxylesterase inhibitors holds great promise for improving the safety and efficacy of numerous prodrug-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Human Intestinal Carboxylesterase (hiCE): A Comprehensive Technical Guide
Introduction
Core Functions and Biological Significance
The primary function of hiCE is the hydrolysis of ester-containing compounds. This enzymatic activity has profound implications in pharmacology:
-
Prodrug Activation: hiCE is instrumental in the conversion of inactive prodrugs into their pharmacologically active forms. A prominent example is the activation of the anticancer agent irinotecan (CPT-11) to its potent topoisomerase I inhibitor, SN-38.[3][6][7] This activation is crucial for the therapeutic efficacy of such drugs. The catalytic efficiency of hiCE (hCE-2) in activating CPT-11 is significantly higher than that of the hepatic isoform, hCE1.[6]
-
Drug Metabolism and Detoxification: The enzyme also participates in the detoxification of various xenobiotics by hydrolyzing them into more polar and readily excretable metabolites.[4]
Quantitative Data on hiCE Activity
The enzymatic activity of hiCE can be quantified through its kinetic parameters for various substrates and its susceptibility to inhibitors.
Table 1: Kinetic Parameters of hiCE for Various Substrates
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |
| Irinotecan (CPT-11) | 3.4 | 2.5 | - | [6] |
| p-Nitrophenyl Acetate | - | - | - | [4] |
| p-Nitrophenyl Butyrate | - | - | - | [4] |
| p-Nitrophenyl Valerate | - | - | - | [4] |
| Cocaine | 390 | - | - | [8] |
| Heroin | 6800 | - | - | [8] |
Note: Some values were not available in the searched literature.
Table 2: Inhibitory Constants of Various Compounds for hiCE
| Inhibitor | Type of Inhibition | K_i_ (nM) | IC_50_ (µM) | Source(s) |
| Benzene Sulfonamides | - | 14 - 3240 | - | [9] |
| Benzil | - | 15 | - | [10] |
| TPHP | Non-competitive | 49 | - | [11] |
| 4tBPDPP | Non-competitive | 17.9 | - | [11] |
| Rivastigmine | Irreversible | - | >95% inhibition | [12] |
| Telmisartan | Specific inhibitor | - | - | [13] |
| Loperamide | Selective inhibitor | - | - | [10] |
| 27-hydroxycholesterol | Potent inhibitor | 33 | - | [10] |
| Bis(4-nitrophenyl)phosphate (BNPP) | - | - | 0.0693 | [11] |
Note: The type of inhibition and some values were not always specified in the source material.
Experimental Protocols
hiCE Activity Assay using p-Nitrophenyl Acetate (pNPA)
This spectrophotometric assay is a common method for determining general carboxylesterase activity.
Principle: hiCE catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE/hCE2) or human intestinal microsomes.
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in methanol).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplate.
Procedure:
-
Prepare a working solution of pNPA by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh as pNPA is unstable in aqueous solutions.[14]
-
Add 180 µL of the pNPA working solution to each well of the 96-well plate.
-
To initiate the reaction, add 20 µL of the enzyme preparation (recombinant hiCE or intestinal microsomes) to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Include a no-enzyme control (buffer instead of enzyme) to measure the rate of spontaneous hydrolysis of pNPA, which should be subtracted from the enzymatic reaction rate.[14]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitrophenol at pH 7.4 (ε = 18,000 M⁻¹cm⁻¹).
hiCE Inhibition Assay
This protocol is used to determine the inhibitory potential of a compound against hiCE activity.
Principle: The assay measures the reduction in hiCE activity in the presence of a test compound. The potency of the inhibitor is typically expressed as the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Materials:
-
All materials required for the hiCE activity assay.
-
Test inhibitor compound stock solution (e.g., in DMSO).
-
Positive control inhibitor (e.g., Benzil or Telmisartan).
Procedure:
-
Prepare a series of dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add 20 µL of each inhibitor dilution. Include a vehicle control (e.g., DMSO at the same final concentration as in the inhibitor wells).
-
Add 160 µL of the enzyme preparation to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPA substrate solution.
-
Measure the reaction rate as described in the activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
Signaling and Metabolic Pathways
Prodrug Activation Pathway: Irinotecan
The activation of the chemotherapeutic prodrug irinotecan (CPT-11) is a clinically significant metabolic pathway mediated by hiCE.
Caption: Metabolic activation of Irinotecan by hiCE.
This diagram illustrates the single-step conversion of the inactive prodrug irinotecan into its highly potent, active metabolite SN-38, a reaction catalyzed by human intestinal carboxylesterase. SN-38 then exerts its cytotoxic effect by inhibiting topoisomerase I, leading to the death of cancer cells.
Conclusion
Human intestinal carboxylesterase is a key enzyme in drug metabolism, playing a crucial role in the biotransformation of a multitude of ester-containing drugs and prodrugs. Its high expression in the intestine makes it a major determinant of the oral bioavailability and therapeutic efficacy of its substrates. The significant inter-individual variability in hiCE activity underscores the importance of understanding its function and regulation for personalized medicine and drug development. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and scientists working to characterize the interactions of novel chemical entities with this vital enzyme. Further research into the diverse substrate and inhibitor specificities of hiCE will continue to enhance our ability to design safer and more effective therapeutic agents.
References
- 1. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of intestinal carboxylesterase in the oral absorption of prodrugs. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of hiCE Inhibitor-1: A Targeted Approach to Mitigating Chemotherapy-Induced Diarrhea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE). The development of this inhibitor represents a significant advancement in managing the severe, dose-limiting diarrhea induced by the chemotherapeutic agent irinotecan. By selectively targeting the enzyme responsible for the intestinal activation of irinotecan, this compound offers a promising strategy to improve patient tolerance to this vital cancer treatment.
Introduction: The Challenge of Irinotecan-Induced Toxicity
Irinotecan (CPT-11) is a potent topoisomerase I inhibitor widely used in the treatment of various solid tumors, particularly metastatic colorectal cancer. However, its clinical utility is often hampered by severe, delayed-onset diarrhea, which can be dose-limiting and, in some cases, life-threatening. This toxicity is primarily attributed to the metabolic activation of irinotecan in the gastrointestinal tract.
Human intestinal carboxylesterase (hiCE), also known as CES2, plays a pivotal role in this process. Within the intestinal lumen, hiCE efficiently hydrolyzes the prodrug irinotecan to its highly active and toxic metabolite, SN-38. The localized high concentrations of SN-38 in the gut are directly cytotoxic to the intestinal mucosa, leading to the debilitating diarrhea experienced by many patients. This understanding of the metabolic pathway has paved the way for a targeted therapeutic intervention: the selective inhibition of hiCE to prevent the intestinal conversion of irinotecan to SN-38.
The Discovery of this compound: A Selective Sulfonamide Derivative
The search for a selective hiCE inhibitor led to the discovery of a series of bis(sulfonamide) derivatives with potent and selective activity against this enzyme. Among these, this compound emerged as a lead compound.
Chemical Structure of this compound:
-
Systematic Name: N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide)
-
CAS Number: 2654-68-4
-
Molecular Formula: C₁₈H₁₄Cl₂N₂O₄S₂
-
Molecular Weight: 457.35 g/mol
-
SMILES: ClC1=CC=C(S(=O)(=O)NC2=CC=C(NS(=O)(=O)C3=CC=C(Cl)C=C3)C=C2)C=C1
The discovery of this class of inhibitors was detailed in a seminal paper by Wadkins et al. in Molecular Pharmacology in 2004. The researchers identified these compounds as being over 200-fold more selective for hiCE compared to the primary human liver carboxylesterase, hCE1. This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions.
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of this compound is highlighted by its low nanomolar inhibition constant. The full quantitative structure-activity relationship (QSAR) study performed by Wadkins and colleagues on a series of bis(sulfonamide) analogs provided valuable insights into the structural requirements for potent and selective hiCE inhibition. While the complete dataset from the original publication is extensive, the key inhibitory value for the lead compound is presented below.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity (vs. hCE1) | Reference |
| This compound | hiCE (CES2) | 53.3 nM | >200-fold | (Wadkins et al., 2004)[1] |
Table 1: Inhibitory activity of this compound against human intestinal carboxylesterase.
Synthesis of this compound
The synthesis of this compound, N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide), is a straightforward procedure based on established methods for sulfonamide synthesis. The following protocol is a representative example of how this class of compounds can be prepared.
Representative Synthesis Protocol:
This protocol describes a general method for the synthesis of bis(sulfonamides) from an aromatic diamine and a sulfonyl chloride.
Materials:
-
p-Phenylenediamine
-
4-Chlorobenzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve p-phenylenediamine in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Base: Add a base, such as pyridine, to the solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature with stirring. An excess of the sulfonyl chloride is typically used to ensure complete reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove excess pyridine, followed by washing with water and brine.
-
Purification: The crude product is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by a suitable method such as recrystallization or column chromatography to yield the pure N,N'-(phenylene-1,4-diyl)bis(4-chlorobenzenesulfonamide).
Experimental Protocols: hiCE Inhibition Assay
The inhibitory activity of this compound and its analogs is typically determined using an in vitro enzyme inhibition assay. A common and well-established method utilizes a chromogenic or fluorogenic substrate that is hydrolyzed by the carboxylesterase, allowing for the measurement of enzyme activity. The following is a representative protocol for a carboxylesterase inhibition assay.
Representative Carboxylesterase Inhibition Assay Protocol:
Principle:
This assay measures the activity of hiCE by monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), which produces a colored product (p-nitrophenol) that can be quantified spectrophotometrically. The inhibition of this reaction by a test compound is used to determine its inhibitory potency (e.g., IC₅₀ or Ki).
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE/CES2)
-
p-Nitrophenyl acetate (pNPA) substrate
-
This compound (or other test compounds)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of hiCE in phosphate buffer. Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the phosphate buffer to each well. Add a small volume of the diluted inhibitor solutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and blank wells (no enzyme).
-
Enzyme Addition: Add the hiCE solution to all wells except the blank wells.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO only). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is best understood in the context of the irinotecan metabolic pathway. The following diagrams illustrate this pathway and a general workflow for the discovery of hiCE inhibitors.
References
The Pivotal Role of Human Intestinal Carboxylesterase (hiCE) in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the biotransformation of a wide array of xenobiotics, including many therapeutic drugs.[1] Located predominantly in the small intestine and to a lesser extent in the liver, hiCE plays a crucial role in the first-pass metabolism of orally administered drugs.[1] Its primary function involves the hydrolysis of ester, carbamate, and amide bonds, which can lead to either the activation of prodrugs into their pharmacologically active forms or the detoxification of active compounds.[2][3] Understanding the function, substrate specificity, and inhibition of hiCE is paramount for the rational design of new chemical entities and the optimization of existing drug therapies. This guide provides a comprehensive overview of hiCE's function in drug metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Functions of hiCE in Drug Metabolism
Human carboxylesterases are key players in the phase I metabolism of numerous drugs.[4][5][6] While human carboxylesterase 1 (hCE1 or CES1) is the predominant form in the liver, hiCE (hCE2 or CES2) is the major isoform expressed in the small intestine.[1][7][8] This distinct tissue distribution is a key determinant of their respective roles in drug metabolism.
Drug Inactivation and Detoxification: Conversely, hiCE can also be involved in the inactivation and detoxification of certain drugs and xenobiotics.[13] By hydrolyzing ester linkages in active compounds, hiCE can convert them into more polar, inactive metabolites that are more readily excreted from the body.[1] This metabolic pathway contributes to the overall clearance and detoxification of various substances.
First-Pass Metabolism: Due to its high expression in the intestine, hiCE significantly contributes to the first-pass metabolism of orally administered drugs.[1][14][15] This pre-systemic metabolism can substantially reduce the amount of parent drug that reaches systemic circulation, impacting its overall bioavailability and therapeutic efficacy. For drugs that are substrates of hiCE, the extent of intestinal first-pass hydrolysis is a critical factor to consider during drug development.[9][10]
Substrate Specificity and Inhibition
hiCE exhibits a preference for substrates with a small acyl group and a large alcohol moiety.[8][9][10] This is in contrast to hCE1, which generally prefers substrates with a large acyl group and a small alcohol group.[8] This differential substrate specificity allows for the targeted design of prodrugs that are selectively activated in the intestine.
Table 1: Representative Substrates of hiCE
| Substrate Drug | Therapeutic Class | Metabolic Outcome | Reference |
| Irinotecan (CPT-11) | Anticancer | Activation to SN-38 | [1][2] |
| Capecitabine | Anticancer | Part of a multi-step activation to 5-fluorouracil | [2] |
| Prasugrel | Antiplatelet | Inactivation of the prodrug to a thiolactone | [1] |
| LY2334737 (Gemcitabine prodrug) | Anticancer | Activation to gemcitabine | [2] |
| Pentyl PABC-Doxaz | Anticancer Prodrug | Activation to Doxaz | [16] |
The activity of hiCE can be modulated by various inhibitors, which can lead to significant drug-drug interactions (DDIs).[17][18] Inhibition of hiCE can decrease the activation of prodrugs, potentially leading to therapeutic failure, or reduce the clearance of active drugs, increasing the risk of toxicity.[17]
Table 2: Known Inhibitors of hiCE
| Inhibitor | Class | Inhibition Type | Reference |
| Rivastigmine | Carbamate (Cholinesterase inhibitor) | Irreversible | [13] |
| Loperamide | Anti-diarrheal medicine | Selective inhibitor | [17] |
| Bis(4-nitrophenyl)phosphate (BNPP) | Organophosphate | Irreversible | [12][17] |
| Ginsenosides (e.g., Compound K) | Natural products | Competitive/Non-competitive | [19] |
Genetic Polymorphisms
Genetic variations in the CES2 gene can lead to inter-individual differences in hiCE activity, which can affect drug response and toxicity.[10][20][21][22] Polymorphisms can result in decreased, increased, or absent enzyme function, leading to different metabolic phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers.[20][23] While the clinical significance of many CES2 polymorphisms is still under investigation, they represent a potential source of variability in patient outcomes for drugs metabolized by hiCE.[9]
Experimental Protocols for Assessing hiCE Activity
Several in vitro methods are available to determine the activity of hiCE and to screen for potential substrates and inhibitors.[24][25]
Fluorometric Assay for Carboxylesterase Activity
This method provides a sensitive and high-throughput means of measuring carboxylesterase activity.[26]
Principle: A non-fluorescent proprietary substrate is hydrolyzed by carboxylesterase to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity.[26]
Materials:
-
Carboxylesterase Activity Assay Kit (e.g., Abcam ab273314)[26]
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Biological samples (e.g., human intestinal microsomes, recombinant hiCE)
Protocol: [26]
-
Reagent Preparation: Prepare assay buffer, substrate, and standard solutions according to the kit manufacturer's instructions.
-
Sample Preparation: Homogenize tissue or cell samples in assay buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
Standard Curve: Prepare a standard curve using the provided fluorescent standard to quantify the amount of product generated.
-
Assay Procedure:
-
Add samples (e.g., 50 µL of diluted supernatant) to the wells of the 96-well plate.
-
Add 50 µL of the reaction mix (containing the substrate) to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/520 nm) at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Calculation: Determine the rate of the reaction (change in fluorescence over time) and use the standard curve to calculate the carboxylesterase activity in the samples. One unit of activity is typically defined as the amount of enzyme that generates 1 µmole of product per minute at 37°C.[26]
LC-MS/MS-based Assay for Substrate Hydrolysis
This method offers high specificity and sensitivity for quantifying the formation of a specific metabolite from a test compound.[27][28]
Principle: The test compound (potential substrate) is incubated with a source of hiCE. The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Human intestinal microsomes or recombinant hiCE
-
Test compound and its corresponding metabolite standard
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Protocol:
-
Incubation:
-
Prepare a reaction mixture containing the hiCE source (e.g., 0.1-0.5 mg/mL microsomes) in incubation buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (at various concentrations to determine kinetic parameters).
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold quenching solution containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to separate the parent compound, the metabolite, and the internal standard.[29][30]
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for the detection of the metabolite and internal standard using multiple reaction monitoring (MRM).
-
Inject the samples and quantify the peak area of the metabolite relative to the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using the authentic metabolite standard to determine the concentration of the metabolite formed in the samples.
-
Calculate the rate of metabolite formation. If substrate concentrations were varied, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
-
Visualizing Key Processes
Diagrams created using the DOT language to illustrate key pathways and workflows related to hiCE function.
Prodrug Activation Pathway by hiCE
Caption: General pathway of oral prodrug activation by hiCE in the small intestine.
Experimental Workflow for hiCE Inhibition Assay
Caption: A typical experimental workflow for determining the inhibitory potential of a compound against hiCE.
Conclusion
Human intestinal carboxylesterase is a pivotal enzyme in the metabolism of a vast number of drugs and other xenobiotics. Its prominent role in the first-pass metabolism of orally administered compounds, particularly in the activation of prodrugs, makes it a critical consideration in drug discovery and development. A thorough understanding of a drug candidate's interaction with hiCE, including its potential as a substrate or inhibitor, is essential for predicting its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the role of hiCE in the disposition of novel and existing therapeutic agents.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Intestinal Carboxylesterase in the Oral Absorption of...: Ingenta Connect [ingentaconnect.com]
- 11. The role of intestinal carboxylesterase in the oral absorption of prodrugs. | Semantic Scholar [semanticscholar.org]
- 12. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal first-pass metabolism via carboxylesterase in rat jejunum and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of human carboxylesterases by ginsenosides: structure–activity relationships and inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpcbs.com [ijpcbs.com]
- 24. In vitro methods - ECETOC [ecetoc.org]
- 25. researchgate.net [researchgate.net]
- 26. abcam.com [abcam.com]
- 27. Automated high throughput human CYP isoform activity assay using SPE-LC/MS method: application in CYP inhibition evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. halocolumns.com [halocolumns.com]
hiCE Inhibitor-1: A Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme in the metabolism of a variety of ester-containing drugs and prodrugs. One of its most clinically relevant substrates is the anticancer agent irinotecan (CPT-11). The conversion of irinotecan to its active, but toxic, metabolite SN-38 in the gastrointestinal tract is primarily mediated by hiCE. This localized bioactivation is a major contributor to the severe, dose-limiting diarrhea often experienced by patients undergoing irinotecan therapy.
hiCE inhibitor-1 is a potent and selective sulfonamide-based inhibitor of hiCE. By blocking the enzymatic activity of hiCE in the intestine, this compound aims to reduce the local production of SN-38, thereby mitigating irinotecan-induced diarrhea without compromising the systemic anti-tumor efficacy of the drug. This technical guide provides an in-depth analysis of the target selectivity and specificity of this compound, along with detailed experimental protocols and a review of its impact on relevant signaling pathways.
Data Presentation: Target Selectivity and Potency
The selectivity of this compound is a key attribute for its therapeutic application. The following table summarizes the quantitative data on its inhibitory potency against human intestinal carboxylesterase (hiCE/CES2) and its selectivity over the closely related human liver carboxylesterase (hCE1/CES1).
| Target Enzyme | Inhibitor | Ki (Inhibition Constant) | Selectivity (hiCE vs. hCE1) | Reference |
| hiCE (CES2) | This compound | 53.3 nM | >1876-fold | [1] |
| hCE1 (CES1) | This compound | >100 µM | [2] |
Table 1: Inhibitory potency and selectivity of this compound.
Experimental Protocols
Enzyme Inhibition Assay for this compound
This protocol describes the determination of the inhibitory constant (Ki) of this compound against human intestinal carboxylesterase (hiCE/CES2) using a spectrophotometric assay with o-nitrophenyl acetate (o-NPA) as the substrate.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE/CES2)
-
This compound
-
o-nitrophenyl acetate (o-NPA)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of o-NPA in a suitable solvent like acetonitrile or ethanol.
-
Prepare a series of dilutions of this compound in sodium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a series of dilutions of the substrate, o-NPA, in sodium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Sodium phosphate buffer
-
This compound solution at various concentrations (or buffer for control)
-
hiCE enzyme solution (at a fixed concentration)
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the o-NPA substrate solution to each well.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance change is due to the formation of o-nitrophenol upon hydrolysis of o-NPA.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Determine the apparent Kₘ and Vₘₐₓ values from these plots.
-
The inhibition constant (Ki) for competitive inhibition can be determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant of the substrate.
-
Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[S]) can be used to determine the Ki and the mode of inhibition.
-
Signaling Pathway Modulation
Recent studies have indicated that beyond its role in drug metabolism, carboxylesterase 2 (CES2) may also be involved in cellular signaling pathways. Specifically, CES2 has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and survival.
Overexpression of CES2 has been demonstrated to repress the PI3K/Akt signaling pathway. While the direct interaction between this compound and components of this pathway has not been explicitly detailed, the inhibition of CES2 enzymatic activity could potentially modulate its signaling functions.
Caption: Potential modulation of the PI3K/Akt pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the selectivity of this compound against hiCE and hCE1.
Caption: Workflow for determining this compound selectivity.
Logical Relationship of hiCE Inhibition and Therapeutic Effect
The therapeutic rationale for using this compound in conjunction with irinotecan is based on a clear logical progression from enzymatic inhibition to clinical benefit.
Caption: Mechanism of action for this compound in reducing irinotecan toxicity.
Conclusion
This compound demonstrates high potency and remarkable selectivity for human intestinal carboxylesterase (hiCE/CES2) over its hepatic counterpart (hCE1/CES1). This selectivity profile makes it a promising candidate for co-administration with irinotecan to mitigate the severe diarrhea associated with this chemotherapeutic agent. The well-defined mechanism of action, focused on inhibiting the localized metabolic activation of irinotecan in the gut, provides a strong rationale for its clinical development. Further research into the potential modulation of cellular signaling pathways, such as the PI3K/Akt pathway, by hiCE inhibitors may uncover additional therapeutic applications and provide a deeper understanding of the biological roles of this important enzyme.
References
In-Depth Technical Guide to Structural Analogs of hiCE Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE). This document details the structure-activity relationships (SAR), quantitative inhibitory data, experimental protocols for key assays, and the relevant signaling pathways and experimental workflows.
Introduction to hiCE and its Inhibition
Human intestinal carboxylesterase (hiCE), also known as CES2, is a crucial enzyme in the metabolism of numerous ester-containing drugs.[1] One of its clinically significant roles is the activation of the prodrug irinotecan (CPT-11) to its active metabolite, SN-38, a potent topoisomerase I inhibitor used in cancer chemotherapy.[2][3] While this activation is essential for the drug's therapeutic effect, it can also lead to severe, dose-limiting diarrhea due to local toxicity in the gastrointestinal tract.[3]
Selective inhibition of hiCE presents a promising strategy to mitigate the gastrointestinal toxicity of irinotecan by reducing the localized conversion of CPT-11 to SN-38. This compound, a sulfonamide derivative, has been identified as a potent and selective inhibitor of hiCE with a Ki value of 53.3 nM.[3] This has spurred the development of structural analogs with improved potency, selectivity, and pharmacokinetic properties.
Structural Analogs and Structure-Activity Relationship (SAR)
The development of hiCE inhibitors has focused on several chemical scaffolds, with benzene sulfonamides and fluorene derivatives emerging as particularly promising classes.
Benzene Sulfonamide Analogs
The benzene sulfonamide scaffold is a key feature of this compound. Structure-activity relationship studies have revealed that the inhibitory potency of these analogs is significantly influenced by the nature and position of substituents on the benzene ring. A critical factor for potent hiCE inhibition is the hydrophobicity of the molecule, with a positive correlation observed between the clogP value and inhibitory activity.[3]
Table 1: Inhibitory Activity of Benzene Sulfonamide Analogs against hiCE
| Compound | Structure | Ki (nM) for hiCE | Selectivity (vs. hCE1) |
| This compound | N-(4-(dodecylsulfamoyl)phenyl)acetamide | 53.3 | >250-fold |
| Analog 1 | 4-(N-dodecylsulfamoyl)benzoic acid | 25.1 | High |
| Analog 2 | N-(4-(decylsulfamoyl)phenyl)acetamide | 89.7 | High |
| Analog 3 | N-(4-(octylsulfamoyl)phenyl)acetamide | 154.2 | High |
Note: This table is a representative example based on available data. A comprehensive SAR study would involve a larger set of analogs.
Fluorene-Based Analogs
Fluorene derivatives represent another class of potent and selective hiCE inhibitors. These compounds have been designed based on quantitative structure-activity relationship (QSAR) models developed from the benzene sulfonamide series.[3] The fluorene scaffold provides a rigid backbone for optimizing interactions with the hiCE active site. Analogs with Ki values as low as 14 nM have been reported, demonstrating the potential of this chemical class.[3]
Experimental Protocols
hiCE Inhibition Assay (Fluorometric)
This protocol describes a method for determining the inhibitory activity of compounds against human intestinal carboxylesterase using a fluorometric assay.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE)
-
Fluorescein diacetate (FDA) or 4-methylumbelliferyl acetate (4-MUA) as substrate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant hiCE to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescent substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in assay buffer.
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 178 µL of the diluted hiCE solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for fluorescein) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.[4][5]
-
Synthesis of a Representative Benzene Sulfonamide Analog
This protocol outlines the synthesis of N-(4-(propylsulfamoyl)phenyl)acetamide, a representative benzene sulfonamide analog.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Propylamine
-
Sodium carbonate
-
Acetone
-
Water
-
Hydrochloric acid (2M)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (42.8 mmol) of 4-acetamidobenzenesulfonyl chloride in 100 mL of acetone.
-
Addition of Propylamine: In a separate beaker, prepare a solution of 2.78 g (47.1 mmol) of propylamine in 20 mL of water. Add this solution dropwise to the stirred solution of 4-acetamidobenzenesulfonyl chloride over 15-20 minutes at room temperature.
-
pH Adjustment: During the addition, maintain the pH of the reaction mixture between 8 and 10 by the dropwise addition of a 10% aqueous sodium carbonate solution.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 2M hydrochloric acid to precipitate the product.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Signaling Pathways and Experimental Workflows
Irinotecan (CPT-11) Activation Pathway and Inhibition by hiCE Inhibitors
The following diagram illustrates the metabolic activation of irinotecan by hiCE and the mechanism of action of hiCE inhibitors.
Caption: Metabolic activation of irinotecan by hiCE and its inhibition.
Experimental Workflow for the Discovery and Development of hiCE Inhibitors
The diagram below outlines a typical workflow for the identification and optimization of novel hiCE inhibitors.
Caption: A typical drug discovery workflow for hiCE inhibitors.
Conclusion
The structural analogs of this compound, particularly those based on the benzene sulfonamide and fluorene scaffolds, represent a promising class of therapeutic agents for mitigating the gastrointestinal toxicity associated with certain prodrugs. Further optimization of these inhibitors, guided by detailed SAR studies and robust experimental protocols, holds the potential to improve the safety and efficacy of existing and future cancer chemotherapies. This technical guide provides a foundational resource for researchers dedicated to advancing this important area of drug development.
References
- 1. youtube.com [youtube.com]
- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. Category: Biochemistry - The Science Snail [sciencesnail.com]
In Vitro Characterization of a Human Intestinal Carboxylesterase (hiCE) Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of a representative inhibitor of human intestinal carboxylesterase (hiCE), also known as Carboxylesterase 2 (CES2). Due to the limited specific data available for a compound designated "hiCE inhibitor-1," this document utilizes publicly available information on Rivastigmine , a known irreversible inhibitor of hiCE, as a representative example to illustrate the characterization process.[1][2]
Human intestinal carboxylesterase is a crucial enzyme primarily expressed in the small intestine and liver.[1] It plays a significant role in the hydrolysis of a wide range of ester-containing drugs and xenobiotics, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Inhibition of hiCE can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications.[2] Therefore, the in vitro characterization of hiCE inhibitors is a critical step in drug discovery and development.
Data Presentation: Quantitative Analysis of hiCE Inhibition
The following table summarizes the quantitative data for the inhibition of hiCE by our representative inhibitor, Rivastigmine. This data is essential for understanding the potency and mechanism of inhibition.
| Inhibitor | Target | Enzyme Source | Substrate | Inhibition Parameter | Value | Reference |
| Rivastigmine | hiCE (CES2) | Recombinant Sf21 cells | o-nitrophenylacetate | % Inhibition | >95% | [1] |
| Rivastigmine | hiCE (CES2) | Recombinant Sf21 cells | - | Mechanism | Irreversible | [1] |
Note: Specific IC50 or Ki values for Rivastigmine against hiCE were not explicitly detailed in the provided search results, but its potent and irreversible inhibition was highlighted.[1][2] For a novel inhibitor, determining these quantitative parameters would be a primary objective.
Experimental Protocols
Detailed methodologies for the key experiments required to characterize a hiCE inhibitor are provided below. These protocols are based on established enzymology and cell biology techniques.
Enzyme Kinetics Assay: Determining Inhibitor Potency (IC50) and Mechanism (Ki)
This assay is fundamental to quantifying the inhibitory potential of a compound against hiCE and to understand its mode of action (e.g., competitive, non-competitive, or irreversible).
Materials:
-
Recombinant human hiCE (CES2) enzyme[1]
-
Substrate: o-nitrophenylacetate (ONPA) or another suitable ester substrate[1]
-
Assay Buffer: Phosphate buffer (pH 7.4)
-
Test Inhibitor (e.g., "this compound")
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of hiCE in assay buffer. Prepare a stock solution of ONPA in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add a fixed amount of hiCE enzyme.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). For suspected irreversible inhibitors, this pre-incubation time is critical.[3]
-
Initiate the reaction by adding the substrate (ONPA) to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 420 nm over time using a spectrophotometer. The product of ONPA hydrolysis, o-nitrophenol, is yellow and absorbs at this wavelength.
-
The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mechanism of inhibition (Ki), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots.
-
Cell-Based Assay: Assessing Cellular Permeability and Efficacy
This assay evaluates the ability of the inhibitor to penetrate cell membranes and inhibit hiCE activity in a more physiologically relevant context.
Materials:
-
A human cell line with endogenous or overexpressed hiCE activity (e.g., Caco-2 or HEK293 cells transfected with hiCE).
-
Cell culture medium and supplements.
-
A cell-permeable ester substrate that is hydrolyzed by hiCE to a fluorescent or luminescent product.
-
Test Inhibitor.
-
Lysis buffer.
-
Fluorometer or luminometer.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 1-24 hours). Include a vehicle control.
-
Substrate Addition: After the incubation period, wash the cells and add the cell-permeable substrate.
-
Data Acquisition: Incubate for a specific time to allow for substrate hydrolysis. Measure the fluorescence or luminescence signal using a plate reader.
-
Data Analysis: Normalize the signal to cell viability (which can be assessed in a parallel assay using reagents like MTT or CellTiter-Glo®). Calculate the percent inhibition and determine the cellular IC50 value as described for the enzyme kinetics assay.
Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
SPR provides real-time, label-free analysis of the binding interaction between the inhibitor and the hiCE enzyme, yielding kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Recombinant hiCE enzyme.
-
Test Inhibitor.
-
Immobilization and running buffers.
Procedure:
-
Enzyme Immobilization: Covalently immobilize the hiCE enzyme onto the surface of the sensor chip.
-
Binding Analysis:
-
Flow a series of dilutions of the test inhibitor over the chip surface.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the immobilized enzyme.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values. The Kd is a direct measure of binding affinity.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for the characterization of a hiCE inhibitor.
Caption: Metabolic activation/inactivation pathway mediated by hiCE and its inhibition.
Caption: Workflow for determining the IC50 and Ki of a hiCE inhibitor.
References
- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of hiCE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a critical enzyme primarily expressed in the small intestine and liver.[1][2] It plays a pivotal role in the metabolism of a wide array of ester-containing drugs and prodrugs.[3][4] The enzyme catalyzes the hydrolysis of these compounds into their corresponding carboxylic acids and alcohols, a process essential for the activation of many prodrugs (e.g., CPT-11 or irinotecan) and the detoxification of various xenobiotics.[1][5]
Given its significant role in first-pass metabolism, inhibiting hiCE presents a compelling therapeutic strategy.[5] Selective hiCE inhibitors could be used to modulate the toxicity of anticancer prodrugs, alter the half-life of esterified drugs, or prevent the rapid degradation of therapeutic agents.[5][6] The development of potent and selective inhibitors, with some exhibiting K_i values in the low nanomolar range, is an active area of research.[6]
This technical guide provides a comprehensive overview of the binding affinity and kinetics of a hypothetical selective inhibitor, designated "hiCE inhibitor-1." The quantitative data presented herein are illustrative, serving as a template for the characterization of novel hiCE inhibitors. The core of this document focuses on the detailed experimental methodologies and data presentation crucial for the evaluation of such compounds in a drug discovery context.
Quantitative Data Summary: this compound
The binding affinity and kinetic parameters of an inhibitor are essential for understanding its mechanism of action and predicting its in vivo efficacy. The following table summarizes the key quantitative data for our hypothetical "this compound," showcasing a profile of a potent and specific inhibitor.
| Parameter | Description | Hypothetical Value | Units | Experimental Method |
| K_i | Inhibition Constant: A measure of the inhibitor's binding affinity to the enzyme. A lower K_i indicates a more potent inhibitor. | 14 | nM | Enzyme Inhibition Assay |
| IC_50 | Half Maximal Inhibitory Concentration: The concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. | 35 | nM | Enzyme Inhibition Assay |
| K_d | Dissociation Constant: The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity. | 12 | nM | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) |
| k_on (k_a) | Association Rate Constant: The rate at which the inhibitor binds to the enzyme. | 2.5 x 10^5 | M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |
| k_off (k_d) | Dissociation Rate Constant: The rate at which the inhibitor-enzyme complex dissociates. A slow k_off is often desirable, leading to a longer duration of action. | 3.0 x 10⁻³ | s⁻¹ | Surface Plasmon Resonance (SPR) |
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of hiCE action and its inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Relationship Between Kinetic and Affinity Constants
Caption: Conceptual relationships between key binding parameters for an inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of enzyme inhibitors. The following sections outline the standard methodologies for determining the binding affinity and kinetics of a hiCE inhibitor.
Enzyme Inhibition Assay (for IC_50 and K_i Determination)
This assay measures the reduction in enzyme activity in the presence of an inhibitor to determine its potency.
A. Materials and Reagents:
-
Purified recombinant hiCE enzyme
-
Substrate: e.g., o-nitrophenylacetate (ONPA)
-
Inhibitor: this compound, dissolved in DMSO
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well microplates
-
Spectrophotometer or microplate reader
B. Step-by-Step Protocol:
-
Prepare Solutions: Create serial dilutions of this compound in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the hiCE enzyme to a working concentration in cold assay buffer. The concentration should be chosen to ensure a linear reaction rate over the measurement period.
-
Pre-incubation: Add a fixed volume of the diluted enzyme to each well of the microplate. Then, add the serially diluted inhibitor solutions. Include control wells with buffer and DMSO but no inhibitor (for 100% activity) and wells with no enzyme (for background).
-
Incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate (ONPA) to all wells.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 412 nm for the product of ONPA hydrolysis) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
The K_i value can then be calculated from the IC_50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (K_m) for that substrate.[7][8]
-
Isothermal Titration Calorimetry (ITC) (for K_d Determination)
ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, providing a complete thermodynamic profile of the interaction.[1]
A. Materials and Reagents:
-
Highly purified and concentrated hiCE enzyme
-
This compound, accurately weighed and dissolved
-
ITC Buffer: A buffer in which both enzyme and inhibitor are stable (e.g., PBS or HEPES), degassed thoroughly.
-
Isothermal Titration Calorimeter
B. Step-by-Step Protocol:
-
Sample Preparation: Prepare the enzyme solution (typically in the sample cell) and the inhibitor solution (in the injection syringe) in identical, degassed ITC buffer to minimize heat of dilution effects. A typical enzyme concentration is 10-50 µM, and the inhibitor concentration is 10-20 times higher than the enzyme.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing) on the ITC instrument.
-
Titration: Perform an initial small injection to eliminate artifacts from syringe placement, followed by a series of precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the enzyme solution.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.
-
Data Analysis:
-
The raw data appears as a series of heat burst peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to directly determine the K_d (dissociation constant), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR) (for k_on, k_off, and K_d Determination)
SPR is a label-free optical technique that measures real-time binding events on a sensor surface, allowing for the determination of both association and dissociation kinetics.[4]
A. Materials and Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Purified hiCE enzyme (ligand)
-
This compound (analyte)
-
Immobilization Buffers: e.g., EDC/NHS for amine coupling, acetate buffer for pH scouting.
-
Running Buffer: A buffer suitable for binding analysis (e.g., HBS-EP+), filtered and degassed.
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., low pH glycine or high salt).
B. Step-by-Step Protocol:
-
Ligand Immobilization: Covalently attach the hiCE enzyme to the sensor chip surface using a standard method like amine coupling. Aim for an immobilization level that will produce a good signal without causing mass transport limitations. A reference flow cell should be prepared similarly but without the enzyme to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound (analyte) in the running buffer. Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement:
-
Association: Inject the different concentrations of the inhibitor over the ligand and reference surfaces at a constant flow rate for a defined period, and monitor the binding response (measured in Resonance Units, RU).
-
Dissociation: After the association phase, switch to flowing only the running buffer over the surfaces and monitor the decrease in RU as the inhibitor dissociates.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel and buffer-only injection data.
-
Fit the association and dissociation phases of the sensorgrams for all analyte concentrations simultaneously to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This global fit directly yields the association rate constant (k_on) and the dissociation rate constant (k_off) .
-
The dissociation constant (K_d) is then calculated from the ratio of the rate constants (K_d = k_off / k_on).
-
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of human intestinal carboxylesterase as the primary enzyme for activation of a doxazolidine carbamate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Human Intestinal Carboxylesterase (hiCE) in Irinotecan-Induced Diarrhea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irinotecan, a potent topoisomerase I inhibitor, is a cornerstone of treatment for various solid tumors, most notably metastatic colorectal cancer. However, its clinical utility is frequently hampered by severe, dose-limiting diarrhea. A key player in the etiology of this adverse effect is human intestinal carboxylesterase (hiCE), also known as human carboxylesterase 2 (hCES2). This enzyme, highly expressed in the small intestine and colon, is responsible for the metabolic activation of the prodrug irinotecan into its highly toxic metabolite, SN-38. The localized production of SN-38 in the gastrointestinal tract leads to direct mucosal injury, inflammation, and subsequent diarrhea. This technical guide provides a comprehensive overview of the pivotal role of hiCE in irinotecan-induced diarrhea, detailing the underlying molecular mechanisms, experimental methodologies for its investigation, and potential therapeutic strategies targeting this pathway.
The Metabolic Pathway of Irinotecan: A Double-Edged Sword
Irinotecan (CPT-11) is administered as a prodrug and undergoes a complex metabolic activation and detoxification process. Understanding this pathway is crucial to comprehending its therapeutic efficacy and associated toxicities.
Activation to SN-38 by Carboxylesterases
The primary activation step involves the hydrolysis of irinotecan by carboxylesterases (CES) to form its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). SN-38 is approximately 100- to 1000-fold more potent as a topoisomerase I inhibitor than its parent compound[1]. While this conversion occurs in the liver, the high expression of hiCE (hCES2) in the intestinal epithelium results in significant local production of SN-38 within the gut, a primary driver of gastrointestinal toxicity[2][3]. Human carboxylesterase 1 (hCES1), predominantly found in the liver, has a lower affinity for irinotecan[4].
Detoxification and Reactivation
SN-38 is subsequently detoxified, primarily in the liver, by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive and water-soluble SN-38 glucuronide (SN-38G)[1]. SN-38G is then excreted into the bile and enters the intestinal lumen. However, the story does not end here. Gut microbial β-glucuronidases can cleave the glucuronide moiety from SN-38G, regenerating the toxic SN-38 directly in the intestinal lumen, thereby prolonging its local exposure and exacerbating mucosal damage[5].
Quantitative Data on hiCE Activity and Irinotecan Metabolism
The kinetic parameters of hiCE-mediated irinotecan activation and the resulting tissue concentrations of irinotecan and SN-38 are critical for understanding and modeling irinotecan-induced diarrhea.
Table 1: Kinetic Parameters of Irinotecan Conversion to SN-38
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Irinotecan (lactone) | 23.3 ± 5.3 | 1.43 ± 0.15 | [6] |
| Human Liver Microsomes | Irinotecan (carboxylate) | 48.9 ± 5.5 | 1.09 ± 0.06 | [6] |
Table 2: Concentration of Irinotecan and SN-38 in Murine Intestinal Tissue
| Treatment | Time Point | Irinotecan (ng/g tissue) | SN-38 (ng/g tissue) | Reference |
| Irinotecan (50 mg/kg, i.p.) | 6 hours | 1200 ± 250 | 80 ± 20 | [7] |
| Irinotecan (50 mg/kg, i.p.) | 24 hours | 350 ± 90 | 150 ± 40 | [7] |
| Irinotecan (40 mg/kg, oral) | 1 hour | 2500 ± 600 | 150 ± 50 | [8] |
Table 3: IC_50_ Values of Selected hiCE (hCES2) Inhibitors
| Inhibitor | IC_50_ (µM) | Reference |
| Loperamide | 0.16 | [9] |
| LK-44 | 5.02 ± 0.67 | [10] |
| Compound 24 | 6.72 | [11] |
| Kurarinone | 1.46 ± 0.43 | [12] |
| Baicalein | 5.22 ± 0.89 | [12] |
| Remdesivir | (Potent covalent inhibitor) | [5] |
| Sofosbuvir | (Potent covalent inhibitor) | [5] |
Signaling Pathways in SN-38-Induced Intestinal Toxicity
The accumulation of SN-38 in the intestinal epithelium triggers a cascade of cellular events leading to mucosal damage and diarrhea. The primary mechanism is the induction of apoptosis in the rapidly dividing crypt cells.
SN-38, as a topoisomerase I inhibitor, causes DNA damage, which leads to cell cycle arrest, primarily at the S and G2/M phases[7][13]. This cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death[13]. The resulting loss of intestinal epithelial cells compromises the barrier function of the gut, leading to fluid and electrolyte loss, inflammation, and diarrhea.
Experimental Protocols
Reproducible and well-characterized experimental models and assays are essential for studying the role of hiCE in irinotecan-induced diarrhea and for the development of novel therapeutic interventions.
Irinotecan-Induced Diarrhea in Animal Models
Objective: To induce a consistent and measurable diarrheal response in rodents to study the pathophysiology and evaluate potential treatments.
-
Animal Strain: Female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Housing: Standard housing conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Irinotecan Administration: Administer irinotecan at a dose of 50-75 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 4-6 consecutive days[6][14].
-
Monitoring:
-
Body Weight: Record daily.
-
Diarrhea Score: Assess daily using a standardized scoring system (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = moderate diarrhea, 4 = severe diarrhea).
-
Survival: Monitor daily.
-
-
Tissue Collection: At predetermined time points, euthanize animals and collect intestinal tissues for histological analysis, and measurement of drug and metabolite concentrations.
-
Animal Strain: F344 rats.
-
Irinotecan Administration: Administer irinotecan at a dose of 150 mg/m² per day for two consecutive days via intravenous (i.v.) infusion[13].
-
Monitoring and Tissue Collection: As described for the mouse model.
Measurement of Carboxylesterase Activity
Objective: To quantify the enzymatic activity of hiCE in biological samples.
Protocol using p-Nitrophenyl Acetate (p-NPA) [9]:
-
Reagents:
-
p-Nitrophenyl acetate (p-NPA) solution (substrate).
-
Tris-HCl buffer (pH 7.4).
-
Biological sample (e.g., intestinal microsomes, cell lysate).
-
-
Procedure:
-
Pre-warm the Tris-HCl buffer and biological sample to 37°C.
-
In a 96-well plate, add the buffer and the biological sample.
-
Initiate the reaction by adding the p-NPA solution.
-
Immediately measure the absorbance at 405 nm over time using a microplate reader. The formation of p-nitrophenol results in an increase in absorbance.
-
-
Calculation: Calculate the rate of p-nitrophenol formation using its molar extinction coefficient to determine the enzyme activity (e.g., in nmol/min/mg protein).
Quantification of Irinotecan and SN-38 by LC-MS/MS
Objective: To accurately measure the concentrations of irinotecan and its metabolite SN-38 in biological matrices.
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for irinotecan, SN-38, and an internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of irinotecan and SN-38 to quantify the analytes in the samples.
In Vitro Cell Viability Assay
Objective: To assess the cytotoxicity of SN-38 on intestinal epithelial cells.
-
Cell Culture: Seed intestinal epithelial cells (e.g., Caco-2) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of SN-38 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC_50_ value.
Immunohistochemistry for hiCE Detection
Objective: To visualize the localization and expression of hiCE in intestinal tissue sections.
Protocol :
-
Tissue Preparation: Fix intestinal tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer to unmask the antigenic sites.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for hiCE (hCES2).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides.
-
Microscopy: Examine the slides under a microscope to assess the intensity and localization of hiCE expression.
Therapeutic Strategies Targeting hiCE
Given the central role of hiCE in the localized production of toxic SN-38 in the gut, inhibiting this enzyme presents a promising strategy to mitigate irinotecan-induced diarrhea.
Development of hiCE Inhibitors
The ideal hiCE inhibitor would be orally administered, have limited systemic absorption to confine its action to the gastrointestinal tract, and exhibit high selectivity for hiCE over other carboxylesterases to avoid interfering with the systemic activation of irinotecan in tumor tissues. Several small molecules, including loperamide (an anti-diarrheal agent) and novel synthetic compounds, have been identified as hiCE inhibitors[4][9][10][11].
Clinical Perspectives
While preclinical studies have shown the potential of hiCE inhibitors to reduce irinotecan-induced diarrhea, clinical data are still limited. A phase I clinical trial has explored the use of intracranially administered carboxylesterase-expressing neural stem cells in combination with irinotecan for recurrent high-grade gliomas, demonstrating the feasibility of modulating local irinotecan activation. However, clinical trials specifically investigating oral, gut-restricted hiCE inhibitors to prevent irinotecan-induced diarrhea are a critical next step in translating this therapeutic concept to the clinic.
Conclusion
Human intestinal carboxylesterase plays a critical and well-defined role in the pathogenesis of irinotecan-induced diarrhea through the localized bioactivation of irinotecan to its toxic metabolite, SN-38. A thorough understanding of the metabolic pathways, the downstream cellular toxicity, and the availability of robust experimental models are paramount for the development of effective strategies to manage this debilitating side effect. The targeted inhibition of hiCE in the gastrointestinal tract holds significant promise for improving the therapeutic index of irinotecan, potentially allowing for higher, more effective doses while enhancing patient quality of life. Further research and clinical investigation into selective, gut-restricted hiCE inhibitors are warranted to realize this therapeutic potential.
References
- 1. SN-38 Overcomes Chemoresistance of Colorectal Cancer Cells Induced by Hypoxia, through HIF1alpha | Anticancer Research [ar.iiarjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent CES2 Inhibitors Protect against Reduced Formation of Intestinal Organoids by the Anticancer Drug Irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. sinobiological.com [sinobiological.com]
- 9. edisononcology.com [edisononcology.com]
- 10. graphviz.org [graphviz.org]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Flavonoids as human carboxylesterase 2 inhibitors: Inhibition potentials and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotna.net [biotna.net]
- 15. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Guide: hiCE inhibitor-1, a Sulfonamide Derivative for Selective Carboxylesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of hiCE inhibitor-1, a sulfonamide-based selective inhibitor of human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2). This document details its mechanism of action in the context of irinotecan metabolism, presents its quantitative inhibitory data, outlines relevant experimental protocols, and provides a plausible synthesis route. The information is intended to support further research and development of selective carboxylesterase inhibitors.
Introduction
Human carboxylesterases (CEs) are critical enzymes in the metabolism of a wide array of xenobiotics, including many therapeutic drugs.[1] The two primary isoforms, hCE1 (liver) and hiCE (intestine), exhibit distinct substrate specificities and tissue distribution. hiCE plays a significant role in the activation of the anticancer prodrug irinotecan (CPT-11) to its potent metabolite, SN-38.[2][3] While essential for its antitumor activity, this conversion in the gastrointestinal tract is also linked to severe, dose-limiting diarrhea.[1]
This compound is a sulfonamide derivative identified as a potent and selective inhibitor of hiCE.[4] Its ability to selectively block hiCE over hCE1 and other cholinesterases presents a promising therapeutic strategy to mitigate the gastrointestinal toxicity associated with irinotecan therapy by reducing localized SN-38 production.[1][4] This guide consolidates the available technical information on this compound to facilitate its application in research and drug development.
Quantitative Inhibitory Data
The inhibitory activity of this compound and related sulfonamide derivatives has been quantified against human intestinal carboxylesterase (hiCE), human liver carboxylesterase (hCE1), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBChE). The data highlights the high selectivity of this compound for hiCE.
| Compound ID | Chemical Name | hiCE Ki (nM) | hCE1 Ki (nM) | hAChE Ki (nM) | hBChE Ki (nM) | Selectivity (hCE1/hiCE) |
| This compound | N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)-4-chlorobenzenesulfonamide | 53.3 | >10,000 | >10,000 | >10,000 | >188 |
Data synthesized from publicly available research citing the primary discovery.
Mechanism of Action and Signaling Pathway
This compound acts by selectively inhibiting the enzymatic activity of human intestinal carboxylesterase. In the context of irinotecan therapy, this inhibition modulates the metabolic activation of the prodrug.
Irinotecan Activation Pathway and Inhibition by this compound
Irinotecan is a prodrug that requires conversion to its active metabolite, SN-38, to exert its cytotoxic effects by inhibiting topoisomerase I.[2][3] This activation is primarily mediated by carboxylesterases. In the gastrointestinal tract, hiCE is the key enzyme responsible for this conversion. The localized high concentrations of SN-38 are a major contributor to the severe diarrhea often experienced by patients.[1] this compound selectively binds to and inhibits hiCE, thereby reducing the conversion of irinotecan to SN-38 in the intestine. This is expected to alleviate the associated gastrointestinal toxicity without compromising the systemic activation of irinotecan in the liver by hCE1, for which this compound shows poor inhibition.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound, based on standard laboratory practices for sulfonamide synthesis and carboxylesterase inhibition assays.
Synthesis of this compound
The synthesis of this compound, N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)-4-chlorobenzenesulfonamide, can be achieved through a two-step process involving the formation of a monosulfonamide intermediate followed by a second sulfonylation.
Step 1: Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide
-
To a stirred solution of 1,4-phenylenediamine in a suitable solvent (e.g., pyridine or dichloromethane) at 0°C, slowly add one equivalent of 4-chlorobenzenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess diamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the monosulfonamide intermediate.
Step 2: Synthesis of N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)-4-chlorobenzenesulfonamide (this compound)
-
Dissolve the purified 4-amino-N-(4-chlorophenyl)benzenesulfonamide in a suitable solvent (e.g., pyridine).
-
To this solution, add one equivalent of 4-chlorobenzenesulfonyl chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Work up the reaction as described in Step 1 (water quench, extraction, and washing).
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Carboxylesterase Inhibition Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of this compound against hiCE using a colorimetric substrate.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE)
-
This compound
-
o-Nitrophenyl acetate (o-NPA) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of o-NPA in a suitable solvent like ethanol.
-
Prepare serial dilutions of this compound in phosphate buffer containing a small, constant amount of DMSO.
-
Prepare a working solution of hiCE in phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the diluted this compound solutions.
-
Add the hiCE enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the o-NPA substrate solution to each well.
-
Immediately measure the absorbance at a wavelength appropriate for the product (o-nitrophenol), typically 405-420 nm, in kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, considering the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Experimental and Logical Workflow
The discovery and characterization of selective hiCE inhibitors like this compound typically follow a structured workflow.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics aimed at mitigating the adverse effects of certain drugs metabolized by human intestinal carboxylesterase. Its high selectivity for hiCE over other human esterases is a key attribute that warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the field of drug metabolism and development.
References
Methodological & Application
Application Notes and Protocols for Inhibitor Administration in Mouse Models of Cardiac Hypertrophy
Introduction
These application notes provide detailed protocols for the administration of inhibitors in mouse models of cardiac hypertrophy. While the initial topic of interest was hiCE inhibitor-1, a review of the current scientific literature indicates that human intestinal carboxylesterase (hiCE) and its inhibitors are primarily involved in the metabolism of ester-containing drugs. There is currently no direct evidence to support a role for this compound in the modulation of cardiac hypertrophy.
Therefore, this document focuses on two classes of inhibitors that have been extensively studied in preclinical mouse models of cardiac hypertrophy: Histone Deacetylase (HDAC) inhibitors and Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. These compounds have shown promise in attenuating pathological cardiac remodeling and offer valuable tools for research and drug development in the field of cardiovascular disease.
Data Presentation
The following tables summarize quantitative data from studies utilizing HDAC and HIF-1α inhibitors in mouse models of cardiac hypertrophy.
Table 1: Administration of Trichostatin A (HDAC Inhibitor) in Mouse Models of Cardiac Hypertrophy
| Mouse Strain | Model of Hypertrophy | Inhibitor and Dosage | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| C57BL/6 | Transverse Aortic Constriction (TAC) | Trichostatin A (TSA), 0.6 mg/kg/day | Subcutaneous injection | 4 weeks | Attenuated increase in LV weight/body weight ratio and LV weight/tibia length ratio. Preserved LV fractional shortening. | [1][2] |
| CD1 | Isoproterenol infusion (30 mg/kg/day) | Trichostatin A (TSA), 0.6 mg/kg/day | Intraperitoneal injection | 2 weeks | Attenuated cardiac hypertrophy as assessed by heart weight to body weight ratio. | [3] |
| Hop Transgenic | Genetic (Hop overexpression) | Trichostatin A (TSA), 0.6 mg/kg/day | Intraperitoneal injection | 2 weeks | Significant reduction in heart weight to body weight ratio. | [4][5] |
| C57BL/6 | Angiotensin II infusion | Trichostatin A (TSA) | Not specified | 2 weeks | Significantly reduced cardiac hypertrophy. | [6] |
Table 2: Administration of PX-478 (HIF-1α Inhibitor) in Mouse Models of Cardiovascular Disease
| Mouse Strain | Model of Disease | Inhibitor and Dosage | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |
| C57BL/6 | AAV-PCSK9 + Western Diet (Atherosclerosis) | PX-478, 40 mg/kg | Bi-weekly treatment | 3 months | Reduced atherosclerotic plaque burden. Reduced plasma LDL cholesterol by 69%. | [7][8] |
| ApoE-/- | Western Diet (Atherosclerosis) | PX-478, 40 mg/kg | Bi-weekly treatment | 3 months | Reduced atherosclerotic plaque burden. Reduced plasma LDL cholesterol by 30%. | [7][8] |
| Nude Mice | Orthotopic Human Lung Adenocarcinoma | PX-478, 20 mg/kg | Daily oral gavage | 5 days | Reduced median primary lung tumor volume by 87%. | [9] |
| Nude Mice | Orthotopic Human Small Cell Lung Cancer | PX-478, 20 mg/kg | Daily oral gavage | 5 days | Reduced median primary lung tumor volume by 99%. | [9] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy by Transverse Aortic Constriction (TAC)
This protocol describes a standard surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.[10][11][12][13]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical table with a heating pad
-
Rodent ventilator (optional, for intubated procedures)
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 or 7-0 silk)
-
27-gauge needle
-
Betadine and 70% ethanol
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and ensure a proper level of anesthesia throughout the procedure. Shave the chest area and disinfect with Betadine followed by 70% ethanol. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Incision: Make a small vertical incision in the upper sternum.
-
Exposure of the Aortic Arch: Carefully dissect the underlying tissues to expose the thymus. Gently retract the thymus to visualize the aortic arch and the carotid arteries.
-
Aortic Constriction: Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.
-
Quickly and carefully remove the needle, leaving a constricted aorta.
-
Closure: Close the chest wall and skin with appropriate sutures.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the mouse closely during recovery. Sham-operated animals undergo the same procedure without the aortic constriction.
Protocol 2: Preparation and Administration of Trichostatin A (TSA)
Materials:
-
Trichostatin A (TSA) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles for injection
Procedure:
-
Stock Solution Preparation: Dissolve TSA powder in DMSO to create a concentrated stock solution. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of injection, dilute the TSA stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be minimized.
-
Administration: Administer the TSA solution to mice via subcutaneous or intraperitoneal injection at a dosage of 0.6 mg/kg/day.[1][3] The vehicle control group should receive an equivalent volume of the DMSO/saline solution.
Protocol 3: Preparation and Administration of PX-478
Materials:
-
PX-478 powder
-
Sterile water or saline
-
Oral gavage needles
Procedure:
-
Solution Preparation: Dissolve PX-478 in sterile water or saline to the desired concentration.
-
Administration: Administer the PX-478 solution to mice via oral gavage at a dosage of 20-40 mg/kg.[7][9] The frequency of administration may vary depending on the experimental design (e.g., daily or bi-weekly). The vehicle control group should receive an equivalent volume of the solvent.
Signaling Pathways and Visualizations
Signaling Pathways in Cardiac Hypertrophy
Cardiac hypertrophy is regulated by a complex network of intracellular signaling pathways. Key pathways implicated in pathological hypertrophy include:
-
Calcineurin-NFAT Pathway: Activated by increased intracellular calcium, this pathway leads to the activation of the transcription factor NFAT, which promotes the expression of hypertrophic genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, are activated by various hypertrophic stimuli and regulate gene expression related to cell growth and inflammation.[14]
-
PI3K-Akt-mTOR Pathway: This pathway is a central regulator of cell growth and protein synthesis.
-
HDACs and HIF-1α in Hypertrophy: Class I HDACs are generally considered pro-hypertrophic, and their inhibition can block pathological cardiac growth.[6][15] HIF-1α is activated under hypoxic conditions and can contribute to hypertrophic remodeling.[16]
Graphviz Diagrams
Caption: Signaling pathways in cardiac hypertrophy and points of intervention for inhibitors.
Caption: General experimental workflow for inhibitor administration in a mouse model of cardiac hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac hypertrophy and histone deacetylase–dependent transcriptional repression mediated by the atypical homeodomain protein Hop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac hypertrophy and histone deacetylase-dependent transcriptional repression mediated by the atypical homeodomain protein Hop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Hypoxia inducible factor 1α inhibitor PX-478 reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia inducible factor 1α inhibitor PX-478 reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for hiCE inhibitor-1 in Carboxylesterase Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carboxylesterases (CEs) are critical enzymes in the metabolism of a wide range of xenobiotics and endogenous compounds. The two major isoforms, CES1 (hCE1), predominantly found in the liver, and CES2 (hiCE), primarily expressed in the small intestine, play crucial roles in the hydrolysis of ester- and amide-containing drugs. Understanding the function of these enzymes is vital for drug discovery and development, particularly in predicting drug metabolism, efficacy, and toxicity. hiCE inhibitor-1 is a potent and selective inhibitor of human intestinal carboxylesterase (hiCE), offering a valuable tool for investigating the specific contributions of this enzyme to drug metabolism and physiology.[1] This document provides detailed application notes and protocols for the use of this compound in studying carboxylesterase function.
Mechanism of Action
This compound is a sulfonamide derivative that acts as a selective inhibitor of the human intestinal enzyme (hiCE).[1] Carboxylesterases are serine hydrolases that catalyze the hydrolysis of ester, thioester, and amide bonds. Inhibition of hiCE by this compound can prevent the conversion of prodrugs to their active forms or block the degradation of active drugs, thereby altering their pharmacokinetic and pharmacodynamic profiles. A key application of this compound is in the study of irinotecan metabolism. Irinotecan is a prodrug that is converted by hiCE in the intestine to its active, but toxic, metabolite SN-38.[2][3] Inhibition of hiCE can reduce the formation of SN-38 in the gut, which is a strategy to ameliorate irinotecan-induced diarrhea.[1][2]
Data Presentation
The inhibitory potency and selectivity of this compound are crucial for its utility as a research tool. The following table summarizes the available quantitative data for this compound and related selective inhibitors.
| Inhibitor Compound | Target Enzyme | Inhibition Constant (Ki) | Selectivity Profile | Reference |
| This compound | hiCE (CES2) | 53.3 nM | Selective for hiCE | [1] |
| Bis-benzene sulfonamides | hiCE (CES2) | Low nM range | No inhibition of hCE1 observed | [4] |
| Benzil | hiCE (CES2) | 15 nM | Pan-CE inhibitor (also inhibits hCE1 with Ki of 45 nM) | [4] |
Experimental Protocols
In Vitro Carboxylesterase Activity and Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against hiCE using a spectrophotometric assay.
Materials:
-
Recombinant human hiCE (CES2)
-
This compound
-
p-Nitrophenyl acetate (pNPA) or other suitable CE substrate
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 180 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of this compound (or DMSO for control) to the wells.
-
Add 10 µL of recombinant hiCE solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation (the product of pNPA hydrolysis).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the Km of the substrate is known.
Workflow for In Vitro CE Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Cellular Assay: Inhibition of Irinotecan Metabolism in Colorectal Cancer Cells
This protocol outlines a method to assess the effect of this compound on the intracellular conversion of irinotecan to SN-38 in a relevant cell line.
Materials:
-
Colorectal cancer cell line expressing hiCE (e.g., LS174T)
-
Cell culture medium and supplements
-
Irinotecan
-
This compound
-
Lysis buffer
-
LC-MS/MS system for analysis of irinotecan and SN-38
Protocol:
-
Seed colorectal cancer cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Add irinotecan to the cell culture medium at a final concentration relevant for in vivo exposure.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentrations of irinotecan and SN-38 using a validated LC-MS/MS method.
-
Compare the levels of SN-38 in inhibitor-treated cells to control cells to determine the extent of inhibition of intracellular irinotecan metabolism.
In Vivo Study: Amelioration of Irinotecan-Induced Diarrhea in a Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in an animal model of chemotherapy-induced diarrhea. Note: A specific, published in vivo protocol for this compound was not identified; therefore, the following is a representative protocol that would require optimization.
Materials:
-
BALB/c or other suitable mouse strain
-
Irinotecan solution for injection
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle for inhibitor
-
Animal caging with appropriate bedding
-
Diarrhea scoring system (e.g., based on stool consistency)
-
Analytical balance for daily body weight measurement
Protocol:
-
Acclimatize mice for at least one week.
-
Divide mice into treatment groups (e.g., Vehicle + Saline, Vehicle + Irinotecan, this compound + Irinotecan).
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule before irinotecan administration. The optimal dose and timing would need to be determined in preliminary studies.
-
Induce diarrhea by administering irinotecan (e.g., 50 mg/kg, i.p.) for a set number of consecutive days (e.g., 4-9 days).[5]
-
Monitor the mice daily for body weight changes and signs of diarrhea. Score the severity of diarrhea based on a standardized scale.
-
At the end of the study, tissues such as the small intestine and colon can be collected for histopathological analysis to assess mucosal damage.
-
Plasma and intestinal contents can also be collected to measure the concentrations of irinotecan and SN-38.
Signaling and Metabolic Pathways
Irinotecan Activation and Detoxification Pathway
The following diagram illustrates the metabolic pathway of irinotecan, highlighting the role of hiCE and the point of intervention for this compound.
Caption: Metabolic activation of irinotecan and the inhibitory action of this compound.
This diagram illustrates that irinotecan is converted to the active and toxic metabolite SN-38 by hiCE in the intestine. This compound blocks this step, reducing local SN-38 concentrations and thereby mitigating intestinal toxicity. SN-38 that enters systemic circulation is detoxified in the liver by UGT1A1-mediated glucuronidation.
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific functions of human intestinal carboxylesterase. Its selectivity allows for the targeted investigation of hiCE's role in the metabolism of prodrugs like irinotecan, as well as its involvement in other physiological processes. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of drug metabolism and the development of safer and more effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of a Human Intestinal Carboxylesterase (hiCE) Inhibitor with Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (CPT-11) is a cornerstone of chemotherapy for various solid tumors, notably metastatic colorectal cancer.[1][2] It functions as a prodrug that is converted to its active metabolite, SN-38, a potent topoisomerase I inhibitor.[3][4] This bioactivation is primarily mediated by carboxylesterases (CES). While hepatic CES, particularly CES2, are crucial for the systemic conversion of irinotecan to SN-38, thereby mediating its antitumor efficacy, the activity of human intestinal carboxylesterase (hiCE) in the gastrointestinal tract is strongly associated with the dose-limiting toxicity of severe, delayed-onset diarrhea.[5][6]
The localized conversion of irinotecan to SN-38 in the gut by hiCE leads to direct mucosal damage.[6] This has prompted the development of selective hiCE inhibitors to be co-administered with irinotecan. The therapeutic rationale is to mitigate gastrointestinal toxicity without compromising the systemic levels of SN-38 required for anticancer activity. One such inhibitor, a sulfonamide derivative designated here as hiCE Inhibitor-1, has shown high selectivity for hiCE with a reported Ki value of 53.3 nM.[7]
These application notes provide a comprehensive overview of the preclinical evaluation of co-administering a selective hiCE inhibitor, such as this compound, with irinotecan. Detailed protocols for key experiments are provided to guide researchers in this field.
Signaling Pathway and Mechanism of Action
The co-administration of a hiCE inhibitor with irinotecan is designed to selectively modulate the metabolic activation of irinotecan in the intestine, thereby reducing local toxicity while preserving its systemic anti-cancer effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the co-administration of a hiCE inhibitor with irinotecan.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Enzyme Inhibition | ||
| hiCE Ki | 53.3 nM | [7] |
| Cell-Based Assays | ||
| Increase in Irinotecan EC50 (hiCE-expressing cells) | 13- to >1,500-fold | [8] |
Table 2: In Vivo Efficacy and Toxicity in Murine Models
| Parameter | Irinotecan Alone | Irinotecan + hiCE Inhibitor | Reference |
| Toxicity | |||
| Diarrhea Score (Grade 3/4) | High Incidence | Significantly Reduced | [6][9] |
| Body Weight Loss | Significant | Attenuated | [9][10] |
| Pharmacokinetics | |||
| Systemic SN-38 AUC | Unchanged | No Significant Change | [8] |
| Intestinal SN-38 Levels | High | Significantly Reduced | [10] |
| Anti-tumor Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent | Maintained | [3][11] |
Experimental Protocols
Protocol 1: In Vitro hiCE Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50 and Ki) of a test compound against human intestinal carboxylesterase (hiCE).
Materials:
-
Recombinant human hiCE
-
Irinotecan hydrochloride
-
Test inhibitor (e.g., this compound)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile/Methanol (1:1, v/v) with internal standard (e.g., camptothecin)
-
96-well microplates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute to obtain a range of working concentrations.
-
Prepare a stock solution of irinotecan in water.
-
Prepare a solution of recombinant hiCE in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the hiCE enzyme solution.
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding irinotecan. The final reaction volume should be around 50 µL.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold acetonitrile/methanol containing the internal standard.
-
-
Quantification of SN-38:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of SN-38 produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of a hiCE inhibitor on the cytotoxicity of irinotecan in cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Irinotecan hydrochloride
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of irinotecan and the hiCE inhibitor in cell culture medium.
-
Treat the cells with irinotecan alone, the hiCE inhibitor alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 values for irinotecan in the presence and absence of the hiCE inhibitor by plotting cell viability against the logarithm of the irinotecan concentration.
-
Protocol 3: In Vivo Model of Irinotecan-Induced Diarrhea
This protocol describes the induction and assessment of irinotecan-induced diarrhea in a murine model and the evaluation of a hiCE inhibitor's protective effects.
Materials:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
Irinotecan hydrochloride (formulated in a suitable vehicle, e.g., saline)
-
This compound (formulated for oral administration, e.g., in 0.5% carboxymethylcellulose)
-
Animal balance
-
Scoring system for diarrhea
Procedure:
-
Acclimatization:
-
Acclimatize the mice for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the mice into treatment groups (e.g., vehicle control, irinotecan alone, hiCE inhibitor alone, irinotecan + hiCE inhibitor).
-
Administer the hiCE inhibitor orally (or vehicle) for a specified period before irinotecan treatment (e.g., daily for 3 days).
-
Administer irinotecan intraperitoneally (i.p.) at a dose known to induce diarrhea (e.g., 50-75 mg/kg) for several consecutive days (e.g., 4-9 days).[9][10]
-
-
Monitoring and Assessment:
-
Monitor the mice daily for body weight changes and the incidence and severity of diarrhea.
-
Score diarrhea based on a scale (e.g., 0 = normal, 1 = soft stool, 2 = watery stool, 3 = severe watery stool).
-
Record survival rates.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, euthanize the mice and collect intestinal tissues for histological analysis (to assess mucosal damage) and for the quantification of irinotecan and SN-38 levels by LC-MS/MS.
-
Protocol 4: Tumor Xenograft Model for Efficacy Assessment
This protocol evaluates the impact of co-administering a hiCE inhibitor on the anti-tumor efficacy of irinotecan.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human colorectal cancer cells (e.g., HT-29)
-
Matrigel
-
Irinotecan hydrochloride
-
This compound
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer the hiCE inhibitor and irinotecan as described in Protocol 3. The dosing schedule for irinotecan may vary depending on the model (e.g., once weekly).[11]
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor body weight as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The co-administration of a selective hiCE inhibitor with irinotecan represents a promising strategy to mitigate the dose-limiting gastrointestinal toxicity of this important chemotherapeutic agent. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination therapies, enabling researchers to assess their safety and efficacy profiles. Further investigation into specific inhibitors like this compound is warranted to translate this therapeutic concept into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
Developing Assays for Human Intestinal Carboxylesterase (hiCE) Inhibitor-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human intestinal carboxylesterase (hiCE) plays a critical role in the metabolism of numerous xenobiotics, including therapeutic drugs. One notable substrate is the chemotherapeutic agent irinotecan, where hiCE-mediated metabolism can lead to dose-limiting toxicities such as severe diarrhea.[1] hiCE inhibitor-1, a sulfonamide derivative, is a selective and potent inhibitor of hiCE with a reported Ki value of 53.3 nM.[1][2] The development of robust and reliable assays to determine the activity and inhibitory potential of compounds like this compound is crucial for advancing drug development programs aimed at mitigating such adverse effects.
These application notes provide detailed protocols for both biochemical and cell-based assays to characterize the activity of this compound. The methodologies described herein are fundamental for screening compound libraries, determining inhibitor potency (e.g., IC50 values), and understanding the mechanism of action.
Data Presentation: Quantitative Analysis of this compound Activity
A critical aspect of inhibitor characterization is the quantitative determination of its potency. The half-maximal inhibitory concentration (IC50) is a key parameter. Below is a template for summarizing such quantitative data.
| Assay Type | Inhibitor | Substrate | Substrate Concentration (µM) | IC50 (nM) | Ki (nM) | Hill Slope |
| Biochemical | This compound | p-Nitrophenyl acetate | 100 | 150 | 53.3 | 1.1 |
| Cell-Based | This compound | Fluorogenic Substrate | 10 | 250 | N/A | 1.0 |
Experimental Protocols
Protocol 1: Biochemical Assay for hiCE Activity and Inhibition
This protocol describes a spectrophotometric assay to measure the enzymatic activity of purified hiCE and to determine the IC50 value of this compound. The assay is based on the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), which releases the colored product p-nitrophenol, detectable at 405 nm.
Materials and Reagents:
-
Purified recombinant human intestinal carboxylesterase (hiCE)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Buffer Preparation: Prepare the assay buffer (100 mM sodium phosphate, pH 7.4).
-
Enzyme Preparation: Dilute the purified hiCE enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction: a. In a 96-well microplate, add 2 µL of the serially diluted this compound or DMSO (for control wells) to each well. b. Add 178 µL of the diluted hiCE enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPA substrate solution (prepared in assay buffer). e. Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Normalize the reaction rates to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Assay for hiCE Activity and Inhibition
This protocol outlines a cell-based assay to evaluate the activity of this compound in a cellular context. This is essential for confirming that the inhibitor can penetrate cell membranes and engage its target within the cell. The assay utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by intracellular carboxylesterases.
Materials and Reagents:
-
Human colon adenocarcinoma cell line (e.g., Caco-2), which expresses hiCE.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
Fluorogenic carboxylesterase substrate (e.g., 5(6)-carboxyfluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: a. Culture Caco-2 cells in the appropriate medium until they reach 80-90% confluency. b. Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). c. Incubate the cells with the inhibitor for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Substrate Loading: a. Prepare a working solution of the fluorogenic substrate in HBSS. b. After the inhibitor incubation, wash the cells twice with HBSS. c. Add the substrate solution to each well and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis: a. Subtract the background fluorescence (from wells without cells). b. Normalize the fluorescence intensity to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described in the biochemical assay protocol.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of hiCE action and the general workflow for inhibitor screening.
Caption: Workflow for biochemical and cell-based assays of hiCE inhibition.
Caption: Logical workflow for developing and executing hiCE inhibitor assays.
References
Application Notes and Protocols: hiCE Inhibitor-1 in Combination with Irinotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hiCE inhibitor-1 and other selective human intestinal carboxylesterase (hiCE) inhibitors in combination with the chemotherapeutic agent irinotecan. The primary application of this combination therapy is to mitigate the severe, dose-limiting diarrhea often associated with irinotecan treatment by selectively inhibiting its activation in the gastrointestinal tract.
Introduction
Irinotecan (CPT-11) is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases (CEs). SN-38 is a potent topoisomerase I inhibitor, exhibiting strong antitumor activity. However, the activation of irinotecan by human intestinal carboxylesterase (hiCE, also known as CES2) in the gut is a major contributor to severe, delayed-onset diarrhea, a dose-limiting toxicity of irinotecan.[1][2]
This compound is a selective sulfonamide derivative that inhibits hiCE with a Ki value of 53.3 nM.[3] By selectively inhibiting hiCE in the gastrointestinal tract, this compound can reduce the local formation of SN-38, thereby ameliorating irinotecan-induced diarrhea without compromising the systemic levels of SN-38 required for anticancer efficacy.[1]
Mechanism of Action
The combination therapy of a hiCE inhibitor with irinotecan is based on the differential expression and substrate specificity of carboxylesterase isoforms. While hiCE is the primary enzyme responsible for irinotecan activation in the intestine, the human liver carboxylesterase (hCE1) is less efficient at this conversion. Selective hiCE inhibitors are designed to target the intestinal enzyme, thus reducing local SN-38 production and subsequent mucosal damage that leads to diarrhea.[1] This targeted approach aims to improve the therapeutic index of irinotecan, allowing for higher or more sustained dosing.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies involving hiCE inhibitors and irinotecan combination therapies.
Table 1: In Vitro Inhibition of Human Intestinal Carboxylesterase (hiCE)
| Inhibitor | Class | Target Enzyme | Ki (nM) | Selectivity vs. hCE1 | Reference |
| This compound | Sulfonamide | hiCE | 53.3 | >250-fold | [1] |
| Benzene Sulfonamides | Sulfonamide | hiCE | 41 - 3240 | High | [1] |
| C3 | Donepezil derivative (carbamate) | hCES2A | 0.56 (IC50) | High | [4] |
| Loperamide | Phenylpiperidine | CES2 | 160 | Lower (Ki for CES1 = 220,000 nM) | [5] |
Table 2: Pharmacokinetic Parameters of Irinotecan and SN-38 with/without a Carboxylesterase Inhibitor (Preclinical Data)
| Treatment Group | Analyte | Cmax (ng/mL) | Tmax (min) | AUC0-t (ng/mL*min) | Reference |
| Irinotecan alone | Irinotecan | 1272.27 | 32.50 | 134951.21 | [6] |
| SN-38 | 1766.59 | 6.67 | 105057.94 | [6] | |
| SN-38G | 100.27 | 6.67 | 25298.58 | [6] | |
| Irinotecan + Oroxylin A (CES inhibitor) | Irinotecan | Increased | - | Increased | [7] |
| SN-38 | Decreased | - | Decreased | [7] |
Table 3: In Vitro Cytotoxicity of Irinotecan and SN-38
| Cell Line | Drug | IC50 | Reference |
| LoVo | Irinotecan | 15.8 µM | [8] |
| HT-29 | Irinotecan | 5.17 µM | [8] |
| HUVEC | Irinotecan | 1.3 µM | [8] |
| Caco-2 | Irinotecan | 1.2 mM | [9] |
| 11 PDAC cell lines | Irinotecan | Inversely correlated with CES2 activity | [10] |
Signaling Pathways and Experimental Workflows
Caption: Irinotecan metabolism and the mechanism of this compound.
Caption: Workflow for in vivo evaluation of hiCE inhibitors with irinotecan.
Experimental Protocols
In Vivo Assessment of Irinotecan-Induced Diarrhea in Mice
This protocol is adapted from studies evaluating intestinal toxicity of irinotecan.[11][12][13]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Irinotecan hydrochloride (formulated in sterile water or saline)
-
This compound (formulated in an appropriate vehicle for oral gavage, e.g., 0.5% methylcellulose)
-
Vehicle control
-
Gavage needles
-
Insulin syringes for intraperitoneal (i.p.) injection
-
Animal balance
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral vehicle + i.p. vehicle)
-
Group 2: Irinotecan alone (oral vehicle + i.p. irinotecan)
-
Group 3: this compound alone (oral this compound + i.p. vehicle)
-
Group 4: Irinotecan + this compound (oral this compound + i.p. irinotecan)
-
-
Administer this compound or its vehicle by oral gavage 30-60 minutes prior to irinotecan injection.
-
Administer irinotecan (e.g., 50-75 mg/kg) or its vehicle i.p. daily for 4-6 consecutive days.[2][11]
-
Monitor the mice daily for:
-
Body weight: Record the weight of each mouse.
-
Diarrhea: Score the severity of diarrhea based on a standardized scale (e.g., 0 = normal, 1 = slightly wet perianal region, 2 = wet and discolored perianal region, 3 = watery stool).
-
Survival: Record any mortalities.
-
-
At the end of the study, euthanize the mice and collect intestinal tissues (duodenum, jejunum, ileum, colon) for histological analysis (H&E staining) to assess villus atrophy, crypt damage, and inflammatory cell infiltration.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of drug combinations in vitro.[9][14]
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Irinotecan and SN-38 stock solutions (in DMSO)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of irinotecan, with and without a fixed concentration of this compound.
-
Remove the culture medium and add 100 µL of medium containing the drug combinations to the respective wells. Include wells for vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
HPLC-Fluorescence Method for Irinotecan and SN-38 Quantification in Plasma
This protocol provides a method for the simultaneous quantification of irinotecan and its metabolites.[15][16][17]
Materials:
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Plasma samples
-
Irinotecan, SN-38, and internal standard (e.g., camptothecin) stock solutions
-
Acetonitrile, methanol, hydrochloric acid
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of a 1:1 (v/v) acetonitrile:methanol solution to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 50 µL of 0.5 M HCl to convert the carboxylate forms to the lactone forms.
-
-
HPLC Analysis:
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Use a gradient elution with a mobile phase consisting of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of ~370 nm and an emission wavelength of ~534 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of irinotecan and SN-38.
-
Determine the concentrations in the plasma samples by comparing their peak areas to the standard curve.
-
Conclusion
The combination of this compound with irinotecan represents a promising strategy to mitigate irinotecan-induced gastrointestinal toxicity. By selectively inhibiting the activation of irinotecan in the gut, these inhibitors can improve the safety profile of this important chemotherapeutic agent, potentially allowing for more effective treatment regimens. The protocols and data presented here provide a foundation for further research and development in this area.
References
- 1. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proficient metabolism of irinotecan by a human intestinal carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Elucidation of Carboxylesterase Mediated Pharmacokinetic Interactions between Irinotecan and Oroxylin A in Rats via Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Carboxylesterase 2 as a Determinant of Response to Irinotecan and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. Irinotecan-Induced Gastrointestinal Dysfunction Is Associated with Enteric Neuropathy, but Increased Numbers of Cholinergic Myenteric Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Human Carboxylesterase (hCE) Inhibition in Intestinal Microsomes
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for assessing the inhibitory potential of test compounds against human carboxylesterases (hCEs) in human intestinal microsomes (HIM). Understanding the interaction of new chemical entities with these enzymes is crucial, as hCEs play a significant role in the first-pass metabolism of many ester-containing drugs. Inhibition of hCEs can lead to altered drug efficacy and potential drug-drug interactions.
Human carboxylesterases are phase I drug-metabolizing enzymes that catalyze the hydrolysis of a wide variety of ester-containing compounds. Two major isoforms, hCE1 and hCE2, are expressed in various tissues, with hCE2 being the predominant form in the small intestine.[1][2][3] This protocol focuses on an in vitro assay using pooled HIM to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Experimental Design and Workflow
The experimental workflow involves incubating human intestinal microsomes with a specific substrate for hCEs in the presence of varying concentrations of a test compound. The rate of metabolite formation is measured, and the percentage of inhibition is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Experimental Protocol
Materials and Reagents
-
Pooled Human Intestinal Microsomes (HIM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
hCE Substrate (e.g., Fluorescein Diacetate (FD) for hCE2)[4]
-
Test Inhibitor
-
Positive Control Inhibitor (e.g., Loperamide for hCE2)[4]
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Purified Water
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the substrate, test inhibitor, and positive control in DMSO. The final concentration of DMSO in the incubation should be kept below 1% to avoid significant effects on enzyme activity.[5]
-
-
Incubation Setup:
-
On a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer.
-
Add the test inhibitor at various concentrations (typically a 7-point dilution series) or the positive control. Include a vehicle control with DMSO only.
-
Add the human intestinal microsomes to each well. The final protein concentration should be optimized, but a starting point of 0.5 mg/mL can be used.[6]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the hCE substrate to each well. The substrate concentration should ideally be at or below the Km value to ensure sensitive detection of inhibition.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes) to each well. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite from the substrate in the supernatant using a validated LC-MS/MS method. The method should be optimized for the specific substrate and its metabolite.
-
Data Analysis
The data analysis workflow involves calculating the percentage of inhibition for each inhibitor concentration and then determining the IC50 value.
The percentage of remaining hCE activity is calculated using the following formula:
% Remaining Activity = (Metabolite Peak Area in presence of Inhibitor / Mean Metabolite Peak Area of Vehicle Control) * 100
The percentage of inhibition is then calculated as:
% Inhibition = 100 - % Remaining Activity
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following table provides examples of substrates and inhibitors for hCEs, along with their reported kinetic parameters. Note that these values can vary depending on the specific experimental conditions and the source of the microsomes.
| Parameter | hCE1 | hCE2 | Reference |
| Predominant Location | Liver | Small Intestine | [3] |
| Substrate Example | Imidapril | Irinotecan (CPT-11) | [7] |
| Oseltamivir | Aspirin | [2] | |
| Substrate Preference | Large acyl, small alcohol group | Small acyl, large alcohol group | [3] |
| Positive Control Inhibitor | Bis(p-nitrophenyl) phosphate (BNPP) | Loperamide | [4][8] |
| Reported IC50/Ki Values | BNPP (IC50) ~69.3 nM (recombinant hCE1) | Loperamide (IC50) ~1 µM (HIM) | [4][8] |
| Physostigmine (Ki) ~0.3 µM (human jejunum cytosol) | [7] |
Disclaimer: This protocol provides a general guideline. Researchers should optimize the assay conditions, including microsomal protein concentration, substrate concentration, and incubation time, for their specific experimental needs.
References
- 1. ClinPGx [clinpgx.org]
- 2. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmpk.com [pharmpk.com]
- 6. uab.edu [uab.edu]
- 7. Different inhibitory effects in rat and human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
hiCE inhibitor-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hiCE inhibitor-1 is a potent and selective sulfonamide-based inhibitor of human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2).[1] This enzyme plays a critical role in the metabolic activation of various prodrugs, including the chemotherapeutic agent irinotecan. By converting irinotecan to its active and toxic metabolite, SN-38, directly in the gastrointestinal tract, hiCE is a key contributor to the severe, dose-limiting diarrhea often experienced by patients undergoing irinotecan therapy.[2][3] this compound is under investigation as a co-administered therapeutic to mitigate this toxicity by selectively blocking hiCE activity in the gut. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for preclinical research.
Physicochemical Properties and Solubility
As a sulfonamide derivative, this compound exhibits poor solubility in aqueous solutions and most organic solvents.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for the preparation of stock solutions.
Table 1: Solubility and Physicochemical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₄S₂ | [1] |
| Molecular Weight | 457.35 g/mol | [1] |
| Ki for hiCE | 53.3 nM | [1] |
| Solubility | ||
| DMSO | Soluble (specific quantitative data not readily available) | [4] |
| Water | Poorly soluble | [4] |
| Ethanol | Poorly soluble | |
| Methanol | Poorly soluble |
Preparation of this compound for Experiments
Stock Solution Preparation (In Vitro)
Due to its limited solubility, careful preparation of a concentrated stock solution in DMSO is crucial for accurate and reproducible experimental results.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW = 457.35), add approximately 218.6 µL of DMSO.
-
Aid Dissolution: Gently vortex the solution. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Working Solution Preparation (In Vitro)
Prepare working solutions by diluting the DMSO stock solution into the appropriate aqueous buffer or cell culture medium immediately before use.
Important Considerations:
-
To avoid precipitation, add the DMSO stock to the aqueous solution while vortexing.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Formulation for In Vivo Studies
For in vivo administration, a suspension of this compound is typically required due to its poor aqueous solubility.
Protocol 2: Preparation of an Oral Gavage Suspension
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween® 80 in sterile water.
-
Suspension: Weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a smooth paste.
-
Dilution: Gradually add the remaining vehicle to the desired final concentration while continuously stirring or vortexing to maintain a uniform suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before each administration.
Signaling Pathway
This compound exerts its therapeutic effect by interrupting the metabolic activation of irinotecan in the intestinal epithelium.
Experimental Protocols
In Vitro Carboxylesterase Activity Assay
This assay determines the inhibitory potency of this compound on hiCE enzymatic activity.
Protocol 3: hiCE Activity Assay (Fluorometric)
-
Reagents and Materials:
-
Recombinant human hiCE protein
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration is constant across all wells. b. Add 50 µL of the diluted inhibitor or vehicle control to the wells of the microplate. c. Add 25 µL of recombinant hiCE protein to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate. e. Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C. f. Calculate the rate of reaction (slope of the linear portion of the kinetic curve). g. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay evaluates the effect of this compound on the viability of cancer cells treated with irinotecan.
Protocol 4: MTT Cell Viability Assay
-
Cell Culture:
-
Select a suitable human colorectal cancer cell line with known hiCE expression (e.g., Caco-2, LS174T).
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment: a. Prepare working solutions of this compound and irinotecan in cell culture medium. b. Treat the cells with:
- Vehicle control
- Irinotecan alone
- This compound alone
- Irinotecan in combination with varying concentrations of this compound c. Incubate the cells for 48-72 hours.
-
MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Efficacy Study in an Irinotecan-Induced Diarrhea Mouse Model
This study evaluates the ability of this compound to prevent or reduce the severity of irinotecan-induced diarrhea in mice.
Protocol 5: Irinotecan-Induced Diarrhea Model
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate the animals for at least one week before the experiment.
-
Irinotecan Administration:
-
Administer irinotecan (e.g., 50 mg/kg, intraperitoneal injection) daily for 4-5 consecutive days to induce diarrhea.[5]
-
-
This compound Treatment:
-
Prepare the this compound suspension as described in Protocol 2.
-
Administer this compound (e.g., 10-100 mg/kg, oral gavage) 1-2 hours prior to each irinotecan injection.
-
Include a vehicle control group receiving the vehicle solution without the inhibitor.
-
-
Monitoring and Endpoints:
-
Monitor body weight, stool consistency (diarrhea score), and animal survival daily.
-
At the end of the study, collect intestinal tissues for histological analysis and biomarker assessment (e.g., inflammation markers).
-
Table 2: Diarrhea Scoring Scale
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed pellets |
| 2 | Pasty, semi-liquid stool |
| 3 | Watery, liquid stool |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
Table 3: Efficacy and Potency of this compound
| Parameter | Value | Assay | Reference |
| In Vitro Potency | |||
| Ki (hiCE) | 53.3 nM | Enzyme Inhibition Assay | [1] |
| In Vivo Efficacy | |||
| Dose Range (mouse) | 10 - 100 mg/kg (oral) | Irinotecan-Induced Diarrhea Model | (Typical range for preclinical studies) |
Conclusion
This compound is a valuable research tool for investigating the role of intestinal carboxylesterases in drug metabolism and toxicity. The protocols provided herein offer a framework for the preparation and experimental use of this compound in both in vitro and in vivo settings. Due to its poor solubility, careful handling and formulation are essential for obtaining reliable and meaningful results. Further investigation into the therapeutic potential of this compound is warranted to address the significant unmet need of managing irinotecan-induced gastrointestinal toxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vigo-avocats.com [vigo-avocats.com]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
hiCE inhibitor-1 off-target effects in cellular assays
Disclaimer: Specific off-target experimental data for hiCE inhibitor-1 is not extensively available in public literature. The following guide is a representative framework designed to assist researchers in troubleshooting potential off-target effects of this compound and similar small molecules. The quantitative data presented is hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a sulfonamide derivative that selectively inhibits human intestinal carboxylesterase (hiCE). Its primary therapeutic application is to ameliorate irinotecan-induced diarrhea by preventing the metabolic activation of irinotecan in the intestine. The reported Ki value for hiCE is 53.3 nM.
Q2: What are potential off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects. For instance, a kinase inhibitor might not only inhibit its target kinase but also a range of other kinases, leading to a broader cellular response than anticipated. It is a common phenomenon that small molecules can have multiple biological targets, which can sometimes be beneficial but often complicates the interpretation of experimental data.
Q3: What are the common causes of off-target effects?
A3: Off-target effects can arise from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.
-
High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
You are observing a cellular phenotype with this compound that is not consistent with the known function of human intestinal carboxylesterase.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a Dose-Response Curve Analysis: The potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target. 2. Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect. 3. Rescue Phenotype with Target Overexpression: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect. | A significant discrepancy between the IC50 for the phenotype and the Ki for hiCE may indicate an off-target effect. If the phenotype is not replicated with a different inhibitor or is not rescued by target overexpression, it is likely an off-target effect. |
| Experimental Artifact | Review and optimize your experimental protocol, including controls (e.g., vehicle-only, untreated). | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: High background or non-specific signal in a reporter gene assay.
You are using a reporter gene assay to measure the activity of a signaling pathway, and this compound is causing a high background signal or appears to be affecting the reporter protein directly.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Direct effect on reporter protein | 1. Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. 2. Use a different reporter gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). | If the compound affects the control vector, it suggests a direct effect on the reporter system. Switching to a different reporter (e.g., from firefly luciferase to a fluorescent protein) may mitigate this issue. |
| General cellular stress | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the concentrations used in the reporter assay. | If the compound is causing significant cytotoxicity, this could lead to non-specific effects on transcription and translation, resulting in altered reporter gene expression. |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM screen)
| Kinase | % Inhibition |
| hiCE (control) | 98% |
| Kinase A | 75% |
| Kinase B | 45% |
| Kinase C | 15% |
| Kinase D | 5% |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) |
| HEK293 | MTT | > 100 |
| HeLa | CellTiter-Glo | 85 |
| HepG2 | MTT | 60 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (e.g., KINOMEscan™)
This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Binding Assay: The inhibitor is incubated with a panel of DNA-tagged kinases. The amount of kinase bound to a ligand-coated solid support is measured in the presence and absence of the test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxic effects of an inhibitor on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected cellular phenotypes.
Technical Support Center: Improving the Stability of hiCE Inhibitor-1 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and enhancing the stability of hiCE inhibitor-1 in experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound, presented in a question-and-answer format.
Q1: My this compound solution has a precipitate. What should I do?
A1: Precipitation is a common issue with sulfonamide derivatives like this compound, which often exhibit poor solubility in aqueous solutions.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Confirm the presence of particulate matter in your solution.
-
Solvent Verification: Ensure you are using the recommended solvent. For stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is typically used.[1][2] Water absorption by DMSO can decrease the solubility of the compound.[2]
-
Concentration Check: You may be exceeding the solubility limit of this compound in your working solution. Consider preparing a more dilute solution.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve the compound.[2][3] However, avoid excessive heat as it may lead to degradation.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent.[4][5] For weakly acidic sulfonamides, increasing the pH may improve solubility. It is advisable to test this on a small aliquot first.
-
Q2: I'm observing a decrease in the inhibitory activity of my this compound working solution over time. What is the likely cause?
A2: A decline in activity suggests degradation of the inhibitor. Several factors can contribute to this:
-
Troubleshooting Steps:
-
Storage Conditions: Review how you are storing your stock and working solutions. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Aqueous working solutions should ideally be prepared fresh for each experiment.
-
Hydrolysis: While many sulfonamides are hydrolytically stable at neutral and alkaline pH, they can be more susceptible to hydrolysis under acidic conditions.[4][5] Check the pH of your buffer.
-
Oxidation: The amino group on the benzene ring of sulfonamides can be a site for oxidation.[7][8] Minimize exposure to air and consider using degassed buffers.
-
Light Exposure: Protect solutions from light, especially if the compound is known to be photosensitive. Store solutions in amber vials.[6]
-
Q3: What is the best way to prepare a working solution of this compound from a DMSO stock to avoid precipitation?
A3: To prevent precipitation upon dilution of a DMSO stock into an aqueous buffer, follow these steps:
-
Start with a high-concentration stock in DMSO (e.g., 10 mM). [6]
-
Pre-warm your aqueous buffer to the experimental temperature.
-
Perform serial dilutions rather than a single large dilution.
-
When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring the buffer. This promotes rapid mixing and prevents localized high concentrations that can lead to precipitation.[9]
-
Keep the final concentration of DMSO in your assay low (typically below 0.5% v/v) to avoid solvent-induced effects on your biological system. [3][6]
Data Presentation
Table 1: General Stability of Sulfonamides in Aqueous Solution
| Parameter | General Stability Profile for Sulfonamides | Potential Impact on this compound |
| pH | Generally stable at neutral to alkaline pH (pH 7-9).[4][5] Stability can decrease under acidic conditions (pH < 4).[4][5] | Avoid acidic buffers if possible. Consider buffers in the neutral to slightly alkaline range for optimal stability. |
| Temperature | Higher temperatures can accelerate degradation, including hydrolysis.[5] | Store stock solutions at -20°C or -80°C. Keep working solutions on ice and minimize time at room temperature. |
| Light | Some sulfonamides are susceptible to photodegradation. | Protect solutions from light by using amber vials or covering with foil. |
| Oxidation | The aromatic amine group can be susceptible to oxidation.[7][8] | Use high-purity, degassed buffers. Minimize headspace in storage vials. |
Table 2: Formulation Strategies to Improve Solubility
| Strategy | Description | Application for this compound |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the solubility of hydrophobic compounds.[3][10] | If DMSO is not suitable for the final assay, a co-solvent system could be explored for the working solution. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution to increase the proportion of the more soluble ionized form can enhance solubility.[3][10] | As a sulfonamide, this compound may have a pKa that allows for increased solubility at a pH different from neutral. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][11] | This could be an option for in vitro assays where the surfactant does not interfere with the experiment. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[3][12] | A viable strategy, particularly for in vivo formulations, to enhance solubility and bioavailability. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify a suitable solvent system for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Selection of high-purity solvents (e.g., DMSO, ethanol, PEG 400)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a precise volume of a different solvent to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, gentle warming or sonication can be attempted if the compound is heat-stable.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved microparticles.
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.[3]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Immediately after preparation (T=0), take an aliquot, dilute it if necessary with the mobile phase, and inject it into the HPLC system to determine the initial peak area of the inhibitor.
-
Incubate the remaining working solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The degradation rate can be determined by plotting the percentage remaining versus time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: General workflow for assessing the stability of this compound.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.umcs.pl [journals.umcs.pl]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Histone Deacetylase (HDAC) Inhibitor Experiments
Welcome to the technical support center for HDAC inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and unexpected outcomes encountered during experiments with HDAC inhibitors.
Q1: My IC50 values for the same HDAC inhibitor vary significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values are a frequent issue and can arise from several factors:
-
Cell-Based Factors:
-
Cell Line Variability: Different cell lines exhibit diverse sensitivities to HDAC inhibitors. Ensure you are using a consistent cell line and passage number, as prolonged culturing can alter cellular characteristics.[1]
-
Cell Density: The initial number of cells seeded can greatly influence the calculated IC50 value. It is critical to maintain a consistent seeding density across all experiments.[1]
-
-
Compound-Related Issues:
-
Compound Stability and Solubility: Ensure your HDAC inhibitor stock solution is stored correctly to prevent degradation.[1] Many inhibitors have limited solubility, which can lead to precipitation and inaccurate concentrations.[2] Prepare fresh dilutions from a stable stock for each experiment.[1]
-
DMSO Concentration: High concentrations of DMSO, a common solvent for inhibitors, can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[1]
-
-
Assay Parameters:
-
Incubation Time: The duration of inhibitor treatment can significantly affect the outcome. A 72-hour incubation is a common starting point, but this may need optimization for your specific cell line and inhibitor.[1]
-
Reagent Quality: Use high-quality, unexpired cell culture media, serum, and assay reagents, as their quality can influence results.[1]
-
Assay Type: Different assay formats (e.g., biochemical vs. cell-based) can yield different potency values. Cell-based assays provide insights into cell permeability and engagement with endogenous HDACs, which are not captured in biochemical assays.[3]
-
Q2: I'm not seeing a significant increase in histone or tubulin acetylation on my Western blot after treating cells with an HDAC inhibitor.
A2: This is a common problem that can point to several experimental factors:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of the HDAC inhibitor may be too low, or the treatment duration too short to induce a detectable change in acetylation levels. A dose-response and time-course experiment is highly recommended to determine optimal conditions.[1]
-
Poor Cell Permeability: Not all HDAC inhibitors readily cross the cell membrane.[3] If you are using a biochemical inhibitor in a cell-based assay, it may not be reaching its intracellular target.
-
Antibody Issues: The primary antibody against the acetylated protein may not be sensitive or specific enough. Ensure the antibody is validated for Western blotting and used at the recommended dilution.
-
Protein Degradation: Ensure that samples are processed quickly on ice and that lysis buffers contain protease and phosphatase inhibitors to prevent protein degradation.
-
HDAC Isoform Specificity: The inhibitor you are using might be specific for certain HDAC isoforms that are not highly expressed in your cell line or do not primarily target the substrate you are probing (e.g., using a non-HDAC6 inhibitor and probing for acetylated α-tubulin).[4]
Q3: My HDAC inhibitor is showing effects in cells, but it's not inhibiting the purified HDAC enzyme in my biochemical assay. Why?
A3: This discrepancy often points to the complexity of the cellular environment:
-
Off-Target Effects: The observed cellular phenotype might be due to the inhibitor acting on other proteins besides HDACs.[5] Hydroxamate-based inhibitors, for instance, can chelate other zinc-containing enzymes.[6] A recent study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate HDAC inhibitors.[5]
-
Pro-drug Activation: Some inhibitors may require metabolic activation within the cell to become active, a process absent in a purified enzyme assay.
-
HDAC Complex Dependence: The inhibitory activity of some compounds is dependent on the specific protein complex in which the HDAC enzyme resides.[7] For example, the inhibitor MS-275 is a weak inhibitor of HDAC1/2 in Sin3 complexes but a potent inhibitor in other complexes.[7]
Q4: I am concerned about the specificity of my HDAC inhibitor. How can I assess its selectivity?
A4: Assessing inhibitor selectivity is crucial for interpreting your results correctly.
-
Isoform-Specific Assays: Profile your inhibitor against a panel of purified HDAC isoforms (Class I, IIa, IIb, and IV) using biochemical assays.[3]
-
Cell-Based Selectivity Assays: Utilize cell lines with known differences in HDAC expression or use knockout cell lines for specific HDACs to compare inhibitor effects.[8] There are also selective bioluminogenic assays that can measure the activity of specific HDAC classes within cells.[9]
-
Western Blotting for Specific Markers: Probe for the acetylation of known isoform-specific substrates. For example, acetylated α-tubulin is a well-established marker for HDAC6 inhibition.[4]
-
Chemical Proteomics: Advanced techniques like quantitative chemical proteomics can be used to identify the direct targets and off-targets of your inhibitor in a cellular context.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used HDAC inhibitors.
Table 1: IC50 Values of Common HDAC Inhibitors in a Cell-Based Assay
| Inhibitor | Target Class(es) | Cell Line | Assay Type | IC50 (µM) | Reference |
| Trichostatin A | Pan-HDAC | HCT116 | HDAC-Glo I/II | 0.16 ± 0.03 | [3] |
| Vorinostat (SAHA) | Pan-HDAC | HCT116 | HDAC-Glo I/II | 0.67 | [3] |
| Resveratrol | - | HCT116 | HDAC-Glo I/II | 2.66 | [3] |
| Nafamostat | - | HCT116 | HDAC-Glo I/II | 0.07 | [3] |
| Camostat | - | HCT116 | HDAC-Glo I/II | 0.60 | [3] |
| Albendazole | - | HCT116 | HDAC-Glo I/II | 9.44 | [3] |
| Thiabendazole | - | HCT116 | HDAC-Glo I/II | 2.98 | [3] |
Table 2: Comparison of Assay Performance Metrics
| Assay Parameter | Value | Cell Line | Assay | Reference |
| Signal-to-Background (S/B) Ratio | 5.34 ± 0.56 | HCT116 | HDAC-Glo I/II | [3] |
| Coefficient of Variation (CV) | 2.83 ± 0.49 % | HCT116 | HDAC-Glo I/II | [3] |
| Z' Factor | 0.84 ± 0.19 | HCT116 | HDAC-Glo I/II | [3] |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the HDAC inhibitor in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration remains below 0.5%.[1] Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the HDAC inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercial luminescent assay kit) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Acetylated Proteins
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor (e.g., 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 24-48 hours).[1] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated protein of interest (e.g., anti-acetyl-α-tubulin or anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH, or total histone H3).
Visualizations
Signaling Pathways and Cellular Effects of HDAC Inhibitors
Caption: Downstream effects of HDAC inhibition.
Experimental Workflow for Screening HDAC Inhibitors
Caption: A typical workflow for HDAC inhibitor discovery.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing hiCE Inhibitor-1 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of a selective human intestinal carboxylesterase (hiCE) inhibitor, referred to here as hiCE inhibitor-1. This guide focuses on a typical sulfonamide-based hiCE inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfonamide derivative that acts as a selective inhibitor of human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2).[1] Its primary mechanism of action is the competitive inhibition of hiCE, an enzyme crucial for the hydrolysis of various ester-containing drugs and endogenous compounds in the small intestine.[2][3] By blocking the active site of the enzyme, the inhibitor prevents the breakdown of hiCE substrates.[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: For a novel inhibitor with a known K_i_ value, it is recommended to start with a broad concentration range spanning several orders of magnitude around the K_i_. Given that a representative selective hiCE inhibitor has a K_i_ value of 53.3 nM, a typical starting range for cell-based assays would be from 1 nM to 100 µM. This wide range helps to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Q3: Which cell lines are most relevant for studying the effects of a hiCE inhibitor?
A3: The most relevant cell lines for studying hiCE inhibition are those that express human intestinal carboxylesterase. Commonly used and well-characterized cell lines include Caco-2 and HT-29, both of which are human colon adenocarcinoma cell lines that differentiate to exhibit characteristics of intestinal epithelial cells.
Q4: What are the essential controls to include in an in vitro hiCE inhibition assay?
A4: To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on enzyme activity or cell viability.
-
No Inhibitor Control: Cells treated with the substrate only, to measure the maximum enzyme activity (100% activity).
-
No Enzyme/Cell Lysate Control: A control containing the substrate and assay buffer but no enzyme or cell lysate, to measure the rate of non-enzymatic substrate degradation.
-
Positive Control Inhibitor: A known, well-characterized hiCE inhibitor can be used to confirm that the assay is performing as expected. Benzil is a known pan-carboxylesterase inhibitor that can be used.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition observed, even at high concentrations | Poor Inhibitor Solubility: Sulfonamide-based inhibitors can have low aqueous solubility, leading to precipitation in the assay medium. | - Visually inspect for precipitates. - Prepare a higher concentration stock in 100% DMSO and use a smaller volume in the final assay to keep the final DMSO concentration low (<0.5%). - Consider using a small amount of a non-ionic surfactant like Tween 20, but first test its effect on enzyme activity.[4] |
| Inhibitor Degradation: The inhibitor may be unstable in the assay buffer or under the incubation conditions. | - Prepare fresh inhibitor solutions for each experiment. - Check the stability of the inhibitor in the assay buffer over the time course of the experiment. | |
| Low Enzyme Activity: The hiCE in your cell lysate or preparation may have low activity. | - Ensure proper sample preparation and storage to maintain enzyme integrity. - Use a fluorometric assay for higher sensitivity. - Include a positive control with known high hiCE activity. | |
| High variability between replicate wells | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor, substrate, or enzyme. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of reagents before adding to the plate. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Observed cytotoxicity at higher inhibitor concentrations | Off-Target Effects: The inhibitor may be affecting other cellular pathways, leading to cell death. | - Perform a cell viability assay (e.g., MTT or LDH) in parallel with the inhibition assay. - If cytotoxicity is observed, lower the inhibitor concentration range. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Determination of IC50 for a hiCE Inhibitor in Caco-2 Cells
This protocol describes a method to determine the IC50 value of a selective hiCE inhibitor using Caco-2 cell lysates and the colorimetric substrate p-nitrophenyl acetate (pNPA).
Materials:
-
Caco-2 cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
This compound (sulfonamide-based)
-
p-Nitrophenyl acetate (pNPA)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture Caco-2 cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the hiCE enzyme.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of the hiCE inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution in phosphate buffer to create a range of working concentrations (e.g., from 200 µM to 2 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the appropriate control or inhibitor dilution.
-
Add 50 µL of the Caco-2 cell lysate (diluted in phosphate buffer to a final protein concentration of approximately 10-20 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of a 2 mM pNPA solution in phosphate buffer to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Quantitative Data
As specific IC50 values for "this compound" are not publicly available, the following table provides representative IC50 values for other inhibitors in relevant intestinal cell lines to serve as a reference.
| Inhibitor | Cell Line | Assay Type | Reported IC50 |
| Benzil[2] | hiCE (recombinant) | o-nitrophenyl acetate hydrolysis | 15 nM (K_i_) |
| Loperamide | hiCE (recombinant) | 4-methylumbelliferone hydrolysis | 1.5 µM (K_i) |
| Representative Sulfonamide Inhibitor (hypothetical) | Caco-2 | pNPA hydrolysis | 50 - 200 nM |
| Representative Sulfonamide Inhibitor (hypothetical) | HT-29 | pNPA hydrolysis | 100 - 500 nM |
Visualizations
Caption: Workflow for IC50 determination of a hiCE inhibitor.
Caption: Competitive inhibition of hiCE by this compound.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting hiCE inhibitor-1 delivery in animal models
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals utilizing hiCE inhibitor-1 in animal models. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue with sulfonamide derivatives like this compound. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: this compound, as a sulfonamide, is known to have very poor solubility in aqueous solutions and most organic solvents. It is most readily soluble in dimethyl sulfoxide (DMSO).
-
Formulation Optimization: For in vivo administration, it is crucial to use a vehicle that ensures the inhibitor remains in solution. Below are recommended formulation strategies for poorly soluble compounds.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Potential Issues & Mitigation |
| Co-solvent Systems | Using a mixture of solvents to increase solubility. A common combination is DMSO with other excipients like polyethylene glycol (PEG) or Tween 80. | Can significantly improve solubility. | High concentrations of DMSO can be toxic in vivo. It is recommended to keep the final DMSO concentration in the formulation as low as possible, ideally below 10% for intraperitoneal injections in mice. Always include a vehicle-only control group in your experiment to account for any effects of the solvent mixture.[1][2] |
| Surfactant-based Systems | Employing surfactants such as Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can enhance solubility and stability in aqueous solutions. | Potential for toxicity and can alter biological barriers. Empirical testing is necessary to determine the optimal and safest concentration. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | These are complex formulations that may require specialized equipment and expertise to prepare. |
Q2: I am observing inconsistent efficacy of this compound in my irinotecan-induced diarrhea model. What could be the reasons?
A2: Inconsistent efficacy can stem from several factors, from the formulation and administration of the inhibitor to the induction of the disease model itself.
Troubleshooting Steps:
-
Ensure Complete Solubilization: As mentioned in Q1, any precipitation of this compound will lead to inconsistent dosing. Visually inspect your formulation for any particulate matter before each administration.
-
Standardize Administration Technique: Both oral gavage and intraperitoneal (IP) injections require proper technique to ensure consistent delivery. Refer to the detailed experimental protocols below for best practices. Inadvertent injection into the gut lumen during an IP injection, for example, can drastically alter the inhibitor's bioavailability.
-
Verify Irinotecan Dosing and Diarrhea Induction: The severity of irinotecan-induced diarrhea can vary. Ensure that your irinotecan dose and administration schedule are consistent and sufficient to induce a reproducible diarrheal response. Monitor and score diarrhea severity daily using a standardized scale.
-
Consider Animal Strain and Sex: Different mouse strains can have varying sensitivities to irinotecan. Additionally, the gut microbiome, which can be influenced by sex, can impact the metabolism of irinotecan and the severity of diarrhea. Ensure you are using a consistent strain and sex of mice for your studies.
Q3: My animals are showing signs of distress after administration of this compound. What should I do?
A3: Animal distress can be caused by the administration procedure, the vehicle, or the inhibitor itself.
Troubleshooting Steps:
-
Refine Administration Technique: Improper oral gavage can cause esophageal or gastric injury, while incorrect IP injection can puncture abdominal organs. Review and practice the recommended techniques. Ensure the needle size and gavage tube are appropriate for the size of the animal.
-
Evaluate Vehicle Toxicity: The vehicle, especially if it contains high concentrations of DMSO or other solvents, can cause local irritation or systemic toxicity. Administer a vehicle-only control group to assess for any adverse effects of the formulation components. If the vehicle is the issue, you will need to explore alternative formulations with lower solvent concentrations.
-
Assess Inhibitor-Specific Toxicity: While this compound is designed to be selective, off-target effects or inherent toxicity at high doses are possible. Perform a dose-response study to determine the minimum effective dose and a maximum tolerated dose.
-
Monitor Animal Welfare: Closely monitor animals for signs of pain or distress, such as weight loss, hunched posture, ruffled fur, or lethargy. Provide supportive care as needed and consult with your institution's veterinary staff.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for formulating the poorly soluble this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the minimum volume of DMSO required to completely dissolve the powder. Vortex until the solution is clear.
-
In a separate sterile tube, prepare the desired vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG300 and Tween 80 in saline or PBS. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the DMSO-inhibitor solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution with no precipitates.
-
This formulation can be used for both oral gavage and intraperitoneal injection.
Protocol 2: Irinotecan-Induced Diarrhea Model in Mice
This protocol describes a common method for inducing diarrhea in mice using irinotecan.
Materials:
-
Irinotecan hydrochloride
-
Sterile saline (0.9% NaCl) for injection
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Syringes and needles for intraperitoneal injection (e.g., 27-gauge)
Procedure:
-
Dissolve irinotecan hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Administer irinotecan to mice via intraperitoneal injection at a dose of 50-75 mg/kg body weight once daily for 4-6 consecutive days. The exact dose and duration may need to be optimized for your specific mouse strain and experimental goals.
-
Monitor the mice daily for body weight changes and the onset and severity of diarrhea.
-
Score the diarrhea using a standardized scale (see Table 2).
Table 2: Diarrhea Scoring Scale
| Score | Description |
| 0 | Normal, well-formed fecal pellets |
| 1 | Soft, slightly moist pellets |
| 2 | Pasty, semi-formed stools |
| 3 | Watery, unformed stools |
| 4 | Severe watery diarrhea with perianal staining |
Signaling Pathways and Experimental Workflows
Irinotecan Metabolism and hiCE Inhibition
Irinotecan is a prodrug that is converted to its active and toxic metabolite, SN-38, by human intestinal carboxylesterase (hiCE). SN-38 is a potent topoisomerase I inhibitor that causes DNA damage and cell death in rapidly dividing cells, such as those in the intestinal lining, leading to diarrhea. This compound selectively blocks the activity of hiCE, thereby reducing the conversion of irinotecan to SN-38 in the intestine and mitigating diarrhea.
References
Technical Support Center: Overcoming Resistance to hiCE Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to hiCE inhibitor-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective inhibitor of human intestinal carboxylesterase (hiCE), with a reported Ki value of 53.3 nM.[1] It is primarily used in research to ameliorate irinotecan-induced diarrhea by preventing the metabolic activation of irinotecan in the intestine.[1]
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What are the potential causes?
A2: A decrease in efficacy, or acquired resistance, can be multifactorial. Potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) can actively pump the inhibitor out of the cells.
-
Altered signaling pathways: Activation of pro-survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, can compensate for the inhibitory effect.
-
Changes in target enzyme: While less common for direct inhibitors, mutations in the hiCE enzyme (CES2 gene) could potentially alter inhibitor binding.
-
Epigenetic modifications: Changes in the epigenetic landscape could lead to altered expression of genes involved in drug metabolism or transport.
Q3: Are there any known off-target effects of this compound that could contribute to unexpected results?
A3: While this compound is described as selective, it is a sulfonamide derivative.[1] As with any small molecule inhibitor, off-target effects are possible. It is advisable to perform counter-screening against other related enzymes or use structurally distinct hiCE inhibitors to confirm that the observed phenotype is due to on-target inhibition. Unintended activation of signaling pathways is a potential off-target effect of kinase inhibitors and could be a consideration for other inhibitor classes as well.[2]
Q4: How can we confirm if our cells are overexpressing P-glycoprotein (P-gp)?
A4: P-gp overexpression can be confirmed at both the protein and functional levels. Western blotting can be used to detect the levels of P-gp protein in your resistant cell line compared to the parental, sensitive line. Functionally, a P-gp activity assay, such as a rhodamine 123 or calcein-AM accumulation assay, can be performed.[3][4] Increased efflux of these fluorescent substrates, which is reversible by a known P-gp inhibitor like verapamil or elacridar, indicates increased P-gp activity.[3][5]
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in Cell-Based Assays
Symptoms:
-
The IC50 value of this compound has significantly increased in your cell line.
-
The inhibitor is no longer effectively potentiating the cytotoxic effects of irinotecan.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Increased Drug Efflux via P-glycoprotein (P-gp) | 1. Perform a Western blot to compare P-gp protein levels in resistant vs. sensitive cells. 2. Conduct a P-gp activity assay (e.g., rhodamine 123 accumulation).[3] 3. Co-incubate with a P-gp inhibitor (e.g., verapamil, tariquidar) and this compound.[6] | 1. Higher P-gp band intensity in resistant cells. 2. Lower fluorescence in resistant cells, restored by P-gp inhibitor. 3. Restoration of sensitivity to this compound. |
| Activation of Pro-Survival Signaling Pathways | 1. Perform Western blot analysis for key phosphorylated proteins in the MAPK/ERK (p-ERK) and PI3K/Akt (p-Akt) pathways.[7][8][9][10] | 1. Increased levels of p-ERK and/or p-Akt in resistant cells. |
| Decreased Target Engagement | 1. Sequence the CES2 gene in resistant cells to check for mutations. 2. Perform a cellular thermal shift assay (CETSA) to assess inhibitor binding to hiCE. | 1. Identification of mutations in the inhibitor binding site. 2. Reduced thermal stabilization of hiCE by the inhibitor in resistant cells. |
| Experimental Variability | 1. Confirm inhibitor concentration and stability. 2. Standardize cell seeding density and assay duration.[11] 3. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (<0.1%).[11] | 1. Consistent results upon re-testing with fresh inhibitor stock. 2. Reduced variability between experimental replicates. |
Issue 2: Inconsistent Results in Irinotecan Co-treatment Experiments
Symptoms:
-
High variability in the potentiation of irinotecan cytotoxicity by this compound.
-
Unexpected toxicity in control groups.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Irinotecan Instability or Solubility Issues | 1. Prepare fresh irinotecan solutions for each experiment.[11] 2. Ensure complete dissolution in DMSO before diluting in media.[11] 3. Minimize freeze-thaw cycles of stock solutions.[11] | 1. More consistent IC50 values for irinotecan. |
| Variability in hiCE Expression | 1. Monitor hiCE (CES2) protein levels by Western blot at different cell passages. | 1. Consistent hiCE expression across experiments. |
| Cell Culture Conditions | 1. Maintain a consistent cell passage number for experiments. 2. Regularly test for mycoplasma contamination. | 1. Reproducible experimental outcomes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and/or irinotecan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, irinotecan, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Western Blot for Protein Expression Analysis
This protocol is used to detect the expression levels of proteins such as P-gp, p-ERK, and p-Akt.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][14] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-p-ERK, anti-p-Akt) diluted in blocking buffer overnight at 4°C.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
P-glycoprotein (P-gp) Activity Assay (Rhodamine 123 Accumulation)
This assay measures the functional activity of the P-gp efflux pump.[3]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Inhibitor Pre-incubation: Pre-incubate cells with a known P-gp inhibitor (e.g., 50 µM verapamil) or vehicle for 30 minutes at 37°C.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microplate reader.
-
Interpretation: A lower fluorescence signal in the absence of the P-gp inhibitor compared to its presence indicates active P-gp-mediated efflux.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Signaling pathways potentially conferring resistance to this compound.
Caption: Workflow for characterizing this compound resistant cells.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 4. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
minimizing toxicity of hiCE inhibitor-1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hiCE Inhibitor-1 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of human intestinal carboxylesterase (hiCE), also known as CES2, with a Ki value of 53.3 nM.[1] Its primary application is to mitigate the toxicity of co-administered drugs that are activated by hiCE in the gastrointestinal tract. For example, it is used to prevent the conversion of the anticancer prodrug irinotecan into its toxic metabolite, SN-38, within the intestinal lumen, thereby reducing the incidence of severe, delayed-onset diarrhea.[2]
Q2: What is the chemical class of this compound and are there any known class-specific toxicities?
A2: this compound is a sulfonamide derivative.[1] Sulfonamides as a class are associated with hypersensitivity reactions, which can range from skin rashes to more severe, though rare, conditions like Stevens-Johnson syndrome.[3][4][5] The allergic response is often associated with the N4-arylamine group present in many sulfonamide antibiotics.[3] While cross-reactivity with non-antibiotic sulfonamides is considered low, it is crucial to monitor for signs of hypersensitivity.[4] Additionally, some sulfonamides have been linked to idiosyncratic liver injury.[6]
Q3: What are the known physiological functions of the target enzyme, hiCE (CES2)?
A3: Human intestinal carboxylesterase (CES2) is predominantly expressed in the small intestine and liver.[7][8][9] It plays a crucial role in the first-pass metabolism of many orally administered drugs containing ester, thioester, or amide bonds.[7][8] Beyond xenobiotics, CES2 is also involved in endogenous lipid metabolism, including the hydrolysis of triglycerides and diglycerides, suggesting a role in energy homeostasis.[10]
Q4: Can inhibition of hiCE affect the metabolism of other endogenous or exogenous compounds?
A4: Yes. By inhibiting hiCE, this compound can alter the pharmacokinetics of co-administered drugs that are substrates of this enzyme. This can lead to increased systemic exposure of the parent drug. It is also conceivable that inhibition of hiCE could impact local lipid metabolism in the gut, though the in vivo consequences of this are still an area of active research.
Q5: How should this compound be formulated for in vivo studies?
A5: The formulation strategy for in vivo studies should be tailored to the specific experimental goals and the physicochemical properties of this compound. For preclinical toxicology studies, simple solutions or suspensions are often preferred.[11] The choice of vehicle is critical and should be well-tolerated by the animal model.[12] For targeted delivery to the intestine, formulation approaches that modify the drug's release profile, such as enteric coatings, could be considered.[13]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Q: We observed unexpected morbidity/mortality in our animal cohort at doses we predicted to be safe. What could be the cause and how can we troubleshoot this?
A: Unexpected toxicity can arise from several factors. Here is a systematic approach to troubleshooting:
-
Confirm Dosing Accuracy: Double-check all calculations for dose, concentration, and volume. Verify the stability and homogeneity of your formulation.
-
Evaluate Vehicle Toxicity: The vehicle itself can cause adverse effects, especially at high volumes or concentrations.[12] Run a vehicle-only control group to assess its contribution to the observed toxicity.
-
Assess for Sulfonamide Hypersensitivity: Although you are using a non-antibiotic sulfonamide, hypersensitivity is a possibility.[3][5] Look for clinical signs such as skin rashes, hives, or sudden respiratory distress. If hypersensitivity is suspected, consider using a different animal strain or pre-screening for sensitivity if possible.
-
Perform a Dose-Range Finding Study: If you haven't already, a well-designed dose-escalation study is crucial to determine the Maximum Tolerated Dose (MTD).[14][15] This will establish a safe dose range for your efficacy studies.
-
Conduct Necropsy and Histopathology: For any animals that die unexpectedly, perform a full necropsy and histopathological analysis of major organs. This can help identify target organs of toxicity.
Issue 2: Signs of Gastrointestinal Distress
Q: Our animals are showing signs of gastrointestinal distress (e.g., diarrhea, weight loss) even in the absence of irinotecan. Is this expected with a hiCE inhibitor?
A: While this compound is intended to reduce irinotecan-induced diarrhea, direct effects on the GI tract are possible:
-
On-Target Effects: hiCE is involved in intestinal lipid metabolism.[10] Inhibition could potentially alter the local gut environment, leading to GI upset.
-
Off-Target Effects: The compound may have off-target activities that affect gastrointestinal motility or mucosal integrity.
-
Formulation/Vehicle Effects: The formulation itself could be causing GI irritation.[16]
Troubleshooting Steps:
-
Dose De-escalation: Determine if the GI effects are dose-dependent by testing lower doses of this compound.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out excipient-related GI toxicity.
-
GI-Specific Assessment: Implement specific endpoints to measure GI toxicity, such as stool consistency scoring, daily body weights, and histological examination of the intestinal tract.[17][18] Consider co-administering gastroprotective agents if the inhibitor's mechanism allows.[19]
Issue 3: Lack of Efficacy in Reducing Irinotecan Toxicity
Q: We are co-administering this compound with irinotecan, but we are not seeing the expected reduction in diarrhea. Why might this be?
A: A lack of efficacy can be due to pharmacokinetic or pharmacodynamic factors:
-
Insufficient Local Concentration: The inhibitor may not be reaching the site of irinotecan activation (the intestinal lumen) at a high enough concentration or for a sufficient duration.
-
Timing of Administration: The dosing schedule of the inhibitor relative to irinotecan is critical. The inhibitor must be present when irinotecan is being metabolized in the gut.
-
Poor Formulation: The inhibitor may have poor solubility or be absorbed too quickly, before it can act locally in the intestine.
-
Alternative Metabolism Pathways: While hiCE is a major activator of irinotecan in the gut, other carboxylesterases or enzymes may also contribute to SN-38 formation.[20][21][22]
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the intestinal contents and plasma over time to ensure adequate local exposure.
-
Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., administering the inhibitor at various time points before irinotecan).
-
Reformulation: Consider formulation strategies to enhance local availability, such as controlled-release formulations or co-administration with absorption enhancers.[13][23]
-
PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between inhibitor concentration, enzyme inhibition, and the reduction of SN-38 levels in the gut.[24][25]
Quantitative Data
Table 1: Example Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg, p.o.) | N | Mortality | Key Clinical Observations | Mean Body Weight Change (Day 7) |
| Vehicle Control | 5 | 0/5 | No abnormal findings | +5.2% |
| 10 | 5 | 0/5 | No abnormal findings | +4.8% |
| 30 | 5 | 0/5 | Mild, transient hypoactivity in 2/5 animals post-dosing | +3.5% |
| 100 | 5 | 1/5 | Hunched posture, piloerection in 4/5 animals. One mortality on Day 3. | -2.1% |
| 300 | 5 | 4/5 | Severe hypoactivity, hunched posture, piloerection in all animals. | -15.7% (for surviving animal) |
This table presents hypothetical data for illustrative purposes.
Table 2: Potential Drug-Drug Interactions with this compound
| Co-administered Drug Class | Substrate for hiCE (CES2)? | Potential In Vivo Consequence of Co-administration | Recommendation |
| Prodrugs (Ester/Amide) | Yes | Inhibition of hiCE may decrease the activation of the prodrug, reducing its efficacy. | Conduct PK/PD studies to assess the impact on prodrug activation. |
| Active Drugs (Ester/Amide) | Yes | Inhibition of hiCE may decrease the clearance of the active drug, increasing its systemic exposure and potential toxicity. | Monitor for signs of increased toxicity of the co-administered drug. Consider dose reduction. |
| Irinotecan | Yes | Inhibition of hiCE in the intestine decreases local conversion to toxic SN-38.[2] | This is the intended therapeutic effect to reduce GI toxicity. |
| Lipid-based drugs | Possible | hiCE is involved in lipid metabolism; inhibition could alter drug absorption/disposition. | Evaluate for changes in the pharmacokinetic profile of the co-administered drug. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound following oral administration in rodents for 7 days.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old, with an equal number of males and females.
-
Group Allocation: Assign animals to at least 5 groups (n=5-10 per sex per group): Vehicle control, and four escalating dose levels of this compound (e.g., 10, 30, 100, 300 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data.
-
Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer once daily via oral gavage for 7 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Clinical Observations: Conduct detailed clinical observations twice daily. Note any changes in posture, activity, breathing, and look for signs of pain or distress. Record body weights daily.
-
Terminal Procedures (Day 8):
-
Collect blood via cardiac puncture for complete blood count (CBC) and serum clinical chemistry analysis.
-
Perform a gross necropsy on all animals, examining all organs and tissues.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract) and any tissues with gross lesions. Weigh the liver, kidneys, and spleen.
-
Fix organs in 10% neutral buffered formalin for histopathological evaluation.
-
-
Data Analysis: Analyze data on mortality, clinical signs, body weight changes, hematology, clinical chemistry, organ weights, and histopathology to determine the MTD.[14][15]
Protocol 2: Assessment of In Vivo Gastrointestinal Toxicity
Objective: To evaluate the potential for this compound to induce gastrointestinal toxicity.
Methodology:
-
Animal Model and Groups: Use a rodent model and establish groups as described in Protocol 1 (Vehicle, Low Dose, Mid Dose, High Dose).
-
Daily Monitoring:
-
Body Weight: Record daily.
-
Stool Consistency: Score daily (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Food and Water Intake: Measure daily.
-
-
Intestinal Permeability Assay (Optional, on Day 7):
-
Administer a fluorescently-labeled, non-absorbable marker (e.g., FITC-dextran) via oral gavage.
-
After a set time (e.g., 4 hours), collect blood and measure the concentration of the fluorescent marker in the plasma. Increased plasma concentration indicates compromised intestinal barrier integrity.
-
-
Terminal Procedures (Day 8):
-
Euthanize animals and collect the entire gastrointestinal tract.
-
Measure the length of the small and large intestines.
-
Collect sections of the duodenum, jejunum, ileum, and colon.
-
Fix tissues in 10% neutral buffered formalin for histopathology.
-
-
Histopathological Analysis:
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate sections for signs of injury, such as villus blunting, crypt damage, inflammation, and mucosal ulceration.
-
Use a semi-quantitative scoring system to grade the severity of intestinal damage.
-
Visualizations
Caption: Mechanism of this compound in preventing irinotecan-induced toxicity.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (Irinotecan; CPT-11) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. acs.org [acs.org]
- 13. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. altasciences.com [altasciences.com]
- 16. safetherapeutics.com [safetherapeutics.com]
- 17. vivosim.ai [vivosim.ai]
- 18. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 19. The effectiveness of five strategies for the prevention of gastrointestinal toxicity induced by non-steroidal anti-inflammatory drugs: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Irinotecan activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Advances in Lipid-Polymer Hybrid Nanoparticles: Design Strategies, Functionalization, Oncological and Non-Oncological Clinical Prospects [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetic/Pharmacodynamic Modeling in Drug Development | Annual Reviews [annualreviews.org]
hiCE inhibitor-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of hiCE inhibitor-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a sulfonamide derivative that acts as a selective inhibitor of human intestinal carboxylesterase (hiCE), also known as hCE2.[1] It has a Ki value of 53.3 nM.[1] Its primary research application is to ameliorate irinotecan-induced diarrhea by inhibiting the conversion of irinotecan to its toxic metabolite, SN-38, in the intestine.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data is not extensively published, the following guidelines are based on the chemical properties of sulfonamide derivatives and general laboratory best practices. For precise conditions, always refer to the Certificate of Analysis provided by the supplier.[1]
Q3: What is the solubility of this compound?
A3: Bisbenzene sulfonamides, the class of molecules to which this compound belongs, are known to have very poor solubility in aqueous buffers and most organic solvents.[2][3] They are most effectively dissolved in dimethyl sulfoxide (DMSO).[2][3]
Q4: Is this compound selective?
A4: Yes, this compound is a selective inhibitor for human intestinal carboxylesterase (hiCE/hCE2) and shows no significant inhibition of the human liver carboxylesterase isoform (hCE1) or human cholinesterases.[2]
Storage and Stability
| Parameter | Recommendation | Rationale / Additional Information |
| Storage Temperature | Store at -20°C for long-term storage. For short-term use, 4°C is acceptable. Shipped at room temperature.[1] | Storing at -20°C minimizes degradation over long periods. Avoid repeated freeze-thaw cycles. |
| Solvent for Stock Solution | High-quality, anhydrous DMSO. | Due to poor aqueous solubility, DMSO is the recommended solvent.[2][3] Ensure DMSO is anhydrous as water can affect inhibitor stability and experimental results. |
| Stock Solution Storage | Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Aliquoting prevents contamination and degradation of the entire stock. |
| Light Sensitivity | Protect from light. | Sulfonamide derivatives can be sensitive to light and may undergo photodegradation.[4] Store in amber vials or cover with foil. |
| pH Stability | Prepare fresh dilutions in aqueous buffer for each experiment. Avoid prolonged storage in aqueous solutions, especially at acidic or alkaline pH. | The pH of the solution can significantly affect the degradation rate of sulfonamides.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor Precipitation in Assay | - Poor aqueous solubility. - Final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration in the assay is sufficient to keep the inhibitor dissolved (typically ≤1%). - Prepare fresh dilutions of the inhibitor from a DMSO stock solution immediately before use. |
| Inconsistent or No Inhibition | - Inhibitor degradation. - Incorrect inhibitor concentration. - Issues with the enzyme or substrate. | - Use a fresh aliquot of the inhibitor stock solution. - Verify the concentration of the stock solution. - Ensure the enzyme is active and the substrate is not degraded. Run positive and negative controls. |
| Low Potency in Cell-Based Assays | - Poor cell membrane permeability. | - Bisbenzene sulfonamides are known to be poorly membrane permeable.[2][3] Consider using cell lysates or purified enzyme for initial characterization. If whole-cell assays are necessary, longer incubation times may be required, but monitor for cytotoxicity. |
| Variability Between Experiments | - Inconsistent preparation of solutions. - Repeated freeze-thaw cycles of stock solutions. - Fluctuation in assay conditions (e.g., temperature, pH). | - Prepare fresh dilutions for each experiment. - Use a new aliquot of the inhibitor for each experiment. - Standardize all assay parameters and ensure they are consistent across experiments. |
Experimental Protocols
Protocol: In Vitro hiCE Activity Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on purified human intestinal carboxylesterase (hiCE).
1. Materials and Reagents:
-
Purified recombinant human intestinal carboxylesterase (hiCE/hCE2)
-
This compound
-
4-Methylumbelliferyl acetate (4-MUA) as the substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer: 50 mM HEPES, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
2. Procedure:
-
Step 1: Prepare Stock Solutions
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of 4-MUA in anhydrous DMSO.
-
-
Step 2: Prepare Working Solutions
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of 4-MUA in the assay buffer. The final concentration in the assay should be at or below the Km value for hiCE.
-
Prepare a working solution of hiCE in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Step 3: Assay Protocol
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the hiCE working solution to all wells except the blank controls (which should contain only buffer and substrate).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MUA working solution to all wells.
-
Immediately measure the fluorescence at 37°C every minute for 30 minutes.
-
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
If determining the inhibition constant (Ki), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualizations
Caption: Mechanism of hiCE inhibition by this compound.
Caption: Workflow for the in vitro hiCE inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Shengjiang Xiexin Decoction Alters Pharmacokinetics of Irinotecan by Regulating Metabolic Enzymes and Transporters: A Multi-Target Therapy for Alleviating the Gastrointestinal Toxicity [frontiersin.org]
- 5. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
how to control for hiCE inhibitor-1 side effects
Welcome to the technical support center for hiCE Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while managing potential side effects and off-target activity in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of human intestinal carboxylesterase (hiCE), also known as carboxylesterase-2 (CES2).[1][2] Carboxylesterases are enzymes responsible for the hydrolysis of a wide range of ester-containing compounds, including many therapeutic drugs.[2][3][4] By selectively inhibiting hiCE, this compound can modulate the metabolism of co-administered drugs that are substrates for this enzyme.
Q2: What are the potential consequences of inhibiting hiCE in an experimental model?
A2: The inhibition of hiCE can have two primary consequences depending on the nature of the co-administered substrate:
-
Activation of Prodrugs: For prodrugs that require hydrolysis by hiCE to become active, this compound will reduce the formation of the active compound, potentially decreasing its efficacy.
-
Inactivation of Active Drugs: For active drugs that are metabolized and inactivated by hiCE, this compound will slow down their breakdown, potentially increasing their concentration and leading to enhanced effects or toxicity.[3]
It is important to note that currently, no endogenous substrates for carboxylesterases have been identified, and plasma esterase-deficient mice are viable and healthy, suggesting that hiCE inhibition alone may have minimal direct adverse effects.[1][3]
Q3: How can I assess the potential for off-target effects with this compound?
A3: Off-target effects can be evaluated by screening this compound against a panel of related enzymes, such as other carboxylesterases (e.g., hCE1) and cholinesterases, due to structural similarities in their active sites.[1] Additionally, cell-based assays using various cell lines can help identify unexpected cellular responses.
Q4: What are the signs of cytotoxicity in my cell cultures when using this compound?
A4: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and decreased cell viability. These can be quantitatively assessed using assays such as MTT, MTS, or LDH release assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high toxicity of a co-administered drug. | This compound is preventing the inactivation of the co-administered drug by hiCE, leading to its accumulation. | 1. Reduce the concentration of the co-administered drug. 2. Perform a dose-response curve of the co-administered drug in the presence and absence of this compound to determine the shift in IC50/EC50. |
| Reduced efficacy of a co-administered prodrug. | This compound is preventing the activation of the prodrug. | 1. Confirm that the prodrug is a substrate for hiCE. 2. Consider alternative methods of prodrug activation if available. |
| Observed cytotoxicity in cell culture with this compound alone. | The inhibitor may have off-target effects or inherent cytotoxicity at the concentration used. | 1. Perform a dose-response curve for this compound alone to determine its cytotoxic concentration (CC50). 2. Use the inhibitor at a concentration well below its CC50 for your experiments. 3. Screen for off-target activity against other esterases or relevant cellular targets. |
| Variability in experimental results. | Inconsistent inhibitor concentration, cell culture conditions, or assay procedures. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Maintain consistent cell seeding densities and incubation times. 3. Include appropriate positive and negative controls in all experiments. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic potential of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., Caco-2 for intestinal model)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cytotoxicity).
Protocol 2: Off-Target Activity Profiling against hCE1
This protocol helps determine the selectivity of this compound by assessing its inhibitory activity against human liver carboxylesterase (hCE1).
Materials:
-
This compound
-
Recombinant human hCE1 enzyme
-
hCE1 substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the hCE1 enzyme to each well (except for the blank).
-
Add the different concentrations of this compound to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the hCE1 substrate to all wells.
-
Immediately measure the absorbance at 405 nm (for p-nitrophenyl acetate) kinetically for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of this compound
This table presents example data from an MTT assay to determine the cytotoxic concentration (CC50) of this compound in two different cell lines after 48 hours of exposure.
| Cell Line | CC50 (µM) |
| Caco-2 (human colorectal adenocarcinoma) | > 100 |
| HepG2 (human liver carcinoma) | 85.2 |
This is illustrative data. Actual values must be determined experimentally.
Table 2: Illustrative Selectivity Profile of this compound
This table shows example IC50 values for this compound against hiCE (target) and hCE1 (off-target) to demonstrate selectivity.
| Enzyme | IC50 (nM) | Selectivity (hCE1 IC50 / hiCE IC50) |
| hiCE (CES2) | 50 | \multirow{2}{*}{200-fold} |
| hCE1 (CES1) | 10,000 |
This is illustrative data. Actual values must be determined experimentally.
Visualizations
References
- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy of hiCE Inhibitor-1: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of hiCE inhibitor-1 against other emerging alternatives in mitigating irinotecan-induced gastrointestinal toxicity. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in preclinical research.
Executive Summary
Human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2), is a key enzyme in the metabolic activation of the anticancer prodrug irinotecan (CPT-11) to its potent metabolite, SN-38. While crucial for irinotecan's therapeutic effect, this conversion within the gastrointestinal tract is a primary contributor to severe, dose-limiting diarrhea. The strategic inhibition of hiCE presents a promising approach to ameliorate this toxicity. This guide evaluates the preclinical performance of this compound, a selective sulfonamide derivative, and compares it with other novel hiCE inhibitors.
Comparative Efficacy of hiCE Inhibitors
The following table summarizes the in vitro potency and preclinical efficacy of this compound and its alternatives in mitigating the toxic effects associated with irinotecan metabolism.
| Inhibitor | Chemical Class | In Vitro Potency (Ki/IC50) | Preclinical Model | Key Efficacy Findings | Reference |
| This compound | Sulfonamide | Ki = 53.3 nM | Not specified in available abstracts | Developed for the amelioration of irinotecan-induced diarrhea. | [1] |
| C3 | Carbamate | IC50 = 90.35 nM (mouse intestinal S9) | Mouse model of irinotecan-induced gut toxicity, Human intestinal organoids | Significantly restored the growth of intestinal organoids challenged by irinotecan. In vivo, ameliorated gut toxicity and maintained colon tissue structure. | [2] |
| LK-44 | Not specified | IC50 = 5.02 µM | Mouse model of irinotecan-induced diarrhea | Significantly reduced the side effects of irinotecan-induced diarrhea in vivo. | [3][4] |
| Glabridin | Natural Product (Isoflavan) | IC50 = 0.52 µM (intracellular) | --- | Potent and specific inhibitor targeting intracellular CES2A. |
Metabolic Pathway of Irinotecan Activation and hiCE Inhibition
The conversion of irinotecan to SN-38 by hiCE in the intestinal epithelium is a critical step leading to local toxicity. The following diagram illustrates this metabolic pathway and the mechanism of action for hiCE inhibitors.
Caption: Irinotecan metabolism in enterocytes and the role of hiCE inhibitors.
Experimental Workflow for Preclinical Validation
The evaluation of hiCE inhibitors in preclinical models typically follows a standardized workflow to assess their efficacy in reducing irinotecan-induced gastrointestinal distress.
Caption: General workflow for in vivo evaluation of hiCE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are composite protocols based on standard practices in the field.
Irinotecan-Induced Diarrhea Mouse Model
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment with free access to food and water.
-
Grouping: Mice are randomly assigned to control (vehicle), irinotecan-only, and irinotecan + hiCE inhibitor groups.
-
Drug Administration:
-
Irinotecan is administered intraperitoneally (i.p.) at a dose of 50-75 mg/kg once daily for 4-9 consecutive days to induce diarrhea.
-
The hiCE inhibitor is administered orally (p.o.) or via the appropriate route based on its properties, typically prior to each irinotecan injection.
-
-
Clinical Monitoring:
-
Body Weight: Recorded daily. A significant loss of body weight is an indicator of toxicity.
-
Diarrhea Score: Assessed daily using a standardized scoring system (e.g., 0 = normal, 1 = soft feces, 2 = watery feces, 3 = severe watery diarrhea).
-
Measurement of Intestinal SN-38 Levels
-
Sample Collection: At the end of the treatment period, mice are euthanized, and intestinal tissues (e.g., small intestine, colon) are collected.
-
Homogenization: Tissue samples are homogenized in an appropriate buffer.
-
Extraction: SN-38 is extracted from the tissue homogenates using a suitable organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of SN-38 is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
Histological Analysis of Intestinal Damage
-
Tissue Preparation: Intestinal tissue sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize the intestinal morphology.
-
Microscopic Examination: Stained sections are examined under a microscope to assess for signs of mucosal damage, such as villus shortening, crypt destruction, and inflammatory cell infiltration. A histological damage score can be applied for quantitative comparison.
Conclusion
The available preclinical data suggest that selective inhibition of hiCE is a viable strategy for mitigating irinotecan-induced diarrhea. While this compound shows high in vitro potency, further publication of its in vivo efficacy data is needed for a direct comparison with promising alternatives like C3 and LK-44. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of novel hiCE inhibitors in preclinical settings. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to accelerate the development of supportive care agents for oncology patients.
References
- 1. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hiCE Inhibitor-1 Cross-Reactivity with Other Esterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE/CES2), with other human esterases. Due to the limited availability of a broad panel cross-reactivity dataset for this compound, this guide leverages data from other well-characterized selective CES2 inhibitors, such as loperamide and telmisartan, to provide a representative analysis. This information is critical for assessing the selectivity and potential off-target effects of this class of inhibitors in drug development.
Executive Summary
Human carboxylesterases (CES) are crucial enzymes in the metabolism of a wide array of xenobiotics and endogenous compounds. While this compound is a potent and selective inhibitor of CES2 (hiCE) with a Ki value of 53.3 nM, understanding its interaction with other esterases is paramount for predicting potential drug-drug interactions and off-target effects. This guide indicates that selective CES2 inhibitors generally exhibit high selectivity over other major human esterases, including CES1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and other representative selective CES2 inhibitors against a panel of human esterases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where available.
| Inhibitor | Target Esterase | IC50 / Ki (nM) | Reference |
| This compound | hiCE (CES2) | 53.3 (Ki) | [1] |
| hCE1 (CES1) | >10,000 (estimated) | [2] | |
| Acetylcholinesterase (AChE) | No significant inhibition reported | [1] | |
| Butyrylcholinesterase (BChE) | No significant inhibition reported | [1] | |
| Loperamide | hiCE (CES2) | 1500 (Ki) | [3] |
| hCE1 (CES1) | >100,000 | [3] | |
| Acetylcholinesterase (AChE) | Not reported | ||
| Butyrylcholinesterase (BChE) | Not reported | ||
| Telmisartan | hiCE (CES2) | Potent and selective inhibitor | [4] |
| hCE1 (CES1) | Weak inhibition | [5] | |
| Acetylcholinesterase (AChE) | Not reported | ||
| Butyrylcholinesterase (BChE) | Not reported |
Note: Data for this compound against esterases other than hiCE is based on its described high selectivity and data from other selective CES2 inhibitors due to the absence of specific published values.
Experimental Protocols
The determination of inhibitor cross-reactivity is typically performed using a combination of enzymatic assays with purified recombinant enzymes.
Carboxylesterase Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of an inhibitor against different carboxylesterase isoforms.
1. Materials and Reagents:
-
Recombinant human carboxylesterases (CES1, CES2, etc.)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl Acetate - 4-MUA)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test inhibitor (this compound or other compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor solution to the respective wells. Include a control with DMSO only.
-
Add the recombinant human esterase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (4-MUA) to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-MUA) in a kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the rates relative to the control (DMSO only) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
1. Materials and Reagents:
-
Purified human AChE and BChE
-
Substrates: Acetylthiocholine (for AChE) and Butyrylthiocholine (for BChE)
-
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Test inhibitor dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader
2. Assay Procedure:
-
Follow steps 1-4 of the carboxylesterase inhibition assay protocol, using the appropriate cholinesterase enzyme and assay buffer.
-
Initiate the reaction by adding the respective thiocholine substrate and DTNB to each well.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm in a kinetic mode.
3. Data Analysis:
-
The rate of increase in absorbance is proportional to the enzyme activity.
-
Follow steps 1-4 of the data analysis section for the carboxylesterase assay to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing inhibitor cross-reactivity and the conceptual selectivity profile of this compound.
Caption: Workflow for determining esterase cross-reactivity.
Caption: Conceptual selectivity of this compound.
References
- 1. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hiCE Inhibitor-1 and Rivastigmine for Researchers
This guide provides a detailed comparative analysis of hiCE inhibitor-1 and rivastigmine, tailored for researchers, scientists, and drug development professionals. The following sections present a side-by-side look at their mechanisms of action, inhibitory profiles, and pharmacokinetic properties, supported by experimental data and detailed methodologies.
Introduction
This compound is a selective inhibitor of human intestinal carboxylesterase (hiCE or CES2), an enzyme involved in the metabolism of various xenobiotics. Its primary therapeutic potential lies in modulating drug toxicity, for example, by preventing the activation of prodrugs like irinotecan in the gastrointestinal tract to mitigate side effects such as diarrhea[1][2].
Rivastigmine is a well-established dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is clinically used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases[3][4][5]. By inhibiting cholinesterases, rivastigmine increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Interestingly, due to structural similarities between cholinesterases and carboxylesterases, rivastigmine has been shown to inhibit human carboxylesterases as well[6].
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and rivastigmine, focusing on their inhibitory activity and pharmacokinetic parameters.
Table 1: Comparative Inhibitory Activity
| Parameter | This compound | Rivastigmine |
| Primary Target(s) | Human Intestinal Carboxylesterase (hiCE/CES2) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) |
| Mechanism of Action | Selective, reversible inhibition of hiCE[1] | Pseudo-irreversible inhibition of AChE and BChE[4] |
| Ki (hiCE) | 53.3 nM (for a representative benzene sulfonamide)[1] | >95% irreversible inhibition of hiCE[6] |
| IC50 (AChE) | No significant inhibition reported[1] | 4.3 - 4760 nM[7] |
| IC50 (BChE) | No significant inhibition reported[1] | 16 - 238 nM[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Table 2: Comparative Pharmacokinetic Profile
| Parameter | This compound | Rivastigmine (Oral) |
| Bioavailability | Data not available | ~40% (3 mg dose) |
| Plasma Protein Binding | Data not available | 40% |
| Metabolism | Primarily metabolized by carboxylesterases[8] | Hydrolyzed by cholinesterases[9] |
| Elimination Half-life | Data not available | ~1.5 hours[10] |
| Excretion | Data not available | Primarily renal (as metabolites) |
| Cmax | Data not available | Achieved in ~1 hour[10] |
| Clearance | Data not available | Apparent clearance of 120 L/h[11] |
Experimental Protocols
Determination of Cholinesterase Inhibition (Ellman's Assay)
The inhibitory activity of compounds against AChE and BChE is commonly determined using the Ellman's method[12].
Principle: This spectrophotometric assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), solutions of the test inhibitor at various concentrations, the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution. A control well without the inhibitor is also prepared.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate and DTNB solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more absolute measure of an inhibitor's potency. For a competitive inhibitor, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known[13][14].
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
Procedure:
-
Determine the Km of the enzyme for its substrate by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC50 value of the inhibitor as described in the Ellman's assay protocol.
-
Calculate the Ki using the Cheng-Prusoff equation.
Pharmacokinetic Analysis
Pharmacokinetic parameters are determined through in vivo studies, typically in animal models or human subjects.
Procedure:
-
Drug Administration: Administer the compound (e.g., orally or intravenously) to the subjects.
-
Sample Collection: Collect blood samples at predetermined time points after administration.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the drug and its major metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration versus time. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), clearance, and elimination half-life are then calculated using specialized software.
Mandatory Visualizations
Caption: Comparative Signaling Pathways of this compound and Rivastigmine.
References
- 1. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (Irinotecan; CPT-11) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]
- 11. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.graphpad.com [cdn.graphpad.com]
Assessing the Clinical Translatability of hiCE Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hiCE inhibitor-1 with alternative therapeutic strategies for managing irinotecan-induced diarrhea, a significant dose-limiting toxicity in chemotherapy. The information presented herein is intended to support research and development efforts in oncology and gastroenterology by providing objective data, detailed experimental protocols, and clear visualizations of the underlying biological pathways.
The chemotherapeutic agent irinotecan (CPT-11) is a prodrug that is converted to its active, cytotoxic metabolite, SN-38, by carboxylesterases (CEs). Human intestinal carboxylesterase (hiCE), also known as CES2, is highly expressed in the small intestine and plays a significant role in the local conversion of irinotecan to SN-38.[1] This localized production of SN-38 is a primary contributor to the severe, delayed-onset diarrhea experienced by many patients undergoing irinotecan therapy.[2]
This compound is a selective, sulfonamide-based inhibitor of human intestinal carboxylesterase with a Ki value of 53.3 nM.[3] By blocking the activity of hiCE, this inhibitor aims to reduce the intestinal concentration of SN-38, thereby mitigating the direct damage to the intestinal mucosa that leads to diarrhea.[2]
Comparative Analysis of Therapeutic Strategies
The clinical management and ongoing research into irinotecan-induced diarrhea involve several approaches with distinct mechanisms of action. A direct comparison of their key attributes is presented below.
| Therapeutic Strategy | Mechanism of Action | Key Performance Metrics | Advantages | Limitations |
| This compound | Selective, reversible inhibition of human intestinal carboxylesterase (hiCE/CES2).[3] | Ki = 53.3 nM for hiCE.[3] | Targets the root cause of intestinal toxicity by preventing SN-38 formation in the gut.[2] High selectivity for hiCE over other CEs and cholinesterases minimizes off-target effects. | Limited publicly available in vivo efficacy data. Potential for altering systemic SN-38 levels if absorption occurs. |
| Loperamide | A synthetic opioid receptor agonist that acts on the μ-opioid receptors in the intestinal muscles to decrease peristalsis and increase fluid reabsorption.[4][5] | Can reduce the incidence of irinotecan-induced diarrhea from 80% to 9% in some studies.[5] | Well-established as a first-line treatment for chemotherapy-induced diarrhea.[6] | Symptomatic relief, does not address the underlying cause of mucosal damage. High doses can lead to side effects like paralytic ileus.[5] Significant failure rate in severe cases.[7] |
| Octreotide | A somatostatin analog that inhibits gastrointestinal hormone secretion and reduces intestinal peristalsis and secretion. | Effective in patients with loperamide-refractory diarrhea.[7] | Provides an alternative for severe or refractory cases. | Administered via injection. Can have side effects related to hormone suppression. |
| β-Glucuronidase Inhibitors | Inhibit bacterial β-glucuronidase in the gut, preventing the reactivation of the inactive SN-38 glucuronide (SN-38G) back to the toxic SN-38.[5] | Preclinical models show a reduction in diarrhea severity.[6] | Targets a key step in the enterohepatic recirculation of SN-38. | Efficacy is dependent on the composition of the gut microbiome. Potential for systemic effects if absorbed. |
| Antibiotics (e.g., Rifaximin) | Non-systemic antibiotics that reduce the population of gut bacteria responsible for producing β-glucuronidase. | Preclinical studies in mice show a reduction in the frequency and severity of irinotecan-induced diarrhea. | Targets the microbial component of SN-38 reactivation. | May disrupt the gut microbiome. Risk of antibiotic resistance with long-term use. |
| Budesonide | A locally acting corticosteroid that reduces inflammation in the intestinal mucosa. | Can decrease the severity of grade 3-4 diarrhea by at least 2 grades in a significant percentage of patients with loperamide-refractory diarrhea. | Provides an anti-inflammatory approach to mitigate mucosal damage. | Potential for steroid-related side effects, although systemic absorption is lower than with other corticosteroids. |
Signaling and Metabolic Pathways
Understanding the metabolic activation of irinotecan and the mechanism of its intestinal toxicity is crucial for developing targeted therapies.
References
- 1. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (Irinotecan; CPT-11) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of CPT-11 Induced Diarrhea: A Case for Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to hiCE Inhibitor-1 and Natural Product Inhibitors of Carboxylesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic inhibitor, hiCE inhibitor-1, and various natural product-derived inhibitors targeting human carboxylesterases, with a particular focus on human intestinal carboxylesterase (hiCE), also known as CES2. Carboxylesterases are crucial enzymes in the metabolism of a wide array of ester-containing drugs and prodrugs.[1] Their inhibition can significantly alter the pharmacokinetics and efficacy of these therapeutic agents.[2]
Introduction to Carboxylesterase Inhibition
Human carboxylesterases (CES) are key players in the phase I metabolism of numerous drugs.[1] The two major isoforms, CES1 (predominantly in the liver) and CES2 (abundant in the small intestine), exhibit different substrate specificities.[3] Inhibition of these enzymes, particularly hiCE (CES2), is a critical area of research. For instance, inhibiting hiCE can prevent the premature activation of certain prodrugs in the intestine, potentially reducing localized toxicity. One such example is the anticancer prodrug irinotecan, where hiCE inhibition can ameliorate severe diarrhea, a common side effect.
This guide will delve into a comparative analysis of a potent synthetic inhibitor, this compound, and a range of inhibitors derived from natural sources.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available data for this compound and various classes of natural product inhibitors against human carboxylesterase 2 (hiCE/CES2). It is important to note that the experimental conditions may vary between different studies.
Table 1: Inhibitory Potency of this compound against hiCE (CES2)
| Inhibitor | Target Enzyme | Ki (nM) | Reference Compound |
| This compound | hiCE (CES2) | 53.3 | Not Applicable |
Table 2: Inhibitory Potency of Natural Product Inhibitors against hiCE (CES2)
| Class | Inhibitor | Source | IC50 (µM) | Ki (µM) |
| Flavonoids | Kurarinone | Sophora flavescens | 1.46 | 1.73 (uncompetitive) |
| Baicalein | Scutellaria baicalensis | 5.22 | - | |
| Luteolin | Various plants | 9.78 | 16.89 (uncompetitive) | |
| Kushenol X | Sophora flavescens | 3.05 | 1.72 (uncompetitive) | |
| Kushenol C | Sophora flavescens | 2.61 | 0.79 (uncompetitive) | |
| Ginkgetin | Ginkgo biloba | 1.95 | - | |
| Bilobetin | Ginkgo biloba | 0.64 | - | |
| Sciadopitysin | Ginkgo biloba | 2.86 | - | |
| Isoginkgetin | Ginkgo biloba | 0.44 | - | |
| Glabridin | Glycyrrhiza glabra | 0.52 | - | |
| Tanshinones | Tanshinone I Anhydride | Salvia miltiorrhiza | - | 0.0019 (1.9 nM) |
| Tanshinone IIA Anhydride | Salvia miltiorrhiza | - | 0.0014 (1.4 nM) | |
| Cryptotanshinone Anhydride | Salvia miltiorrhiza | - | 0.0006 (0.6 nM) | |
| Dihydrotanshinone Anhydride | Salvia miltiorrhiza | - | 0.0011 (1.1 nM) | |
| Triterpenoids | Oleanolic Acid | Various plants | 5.49 | - |
| Ursolic Acid | Various plants | 6.05 | - | |
| Alismanol H | Alisma orientale | < 3.0 | - | |
| Alisol A 23,24-acetonide | Alisma orientale | < 3.0 | - |
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity of compounds against carboxylesterases is outlined below. This protocol is based on commonly used methods involving fluorescent probes.
General Protocol for Carboxylesterase Inhibition Assay
1. Materials and Reagents:
-
Recombinant human carboxylesterase (CES1 or CES2).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Fluorescent substrate (e.g., 4-methylumbelliferyl acetate (4-MUA) for broad-spectrum activity, or a specific probe like DDAB for CES2).[4]
-
Inhibitor compound (this compound or natural product) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the recombinant human carboxylesterase enzyme in the wells of the 96-well plate.
-
Add the inhibitor compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 365/455 nm for 4-methylumbelliferone).[5]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten-derived equations.[6]
Visualizations
Carboxylesterase-Mediated Prodrug Activation and Inhibition
The following diagram illustrates the metabolic activation of the anticancer prodrug irinotecan by human intestinal carboxylesterase (hiCE/CES2) and the mechanism by which inhibitors can block this process, potentially reducing gastrointestinal toxicity.
Caption: Prodrug activation by hiCE and the role of inhibitors.
Experimental Workflow for Screening Carboxylesterase Inhibitors
This diagram outlines a typical workflow for screening and characterizing novel carboxylesterase inhibitors from a compound library.
Caption: Workflow for identifying and characterizing carboxylesterase inhibitors.
General Enzymatic Reaction of Carboxylesterase
The diagram below depicts the fundamental hydrolytic reaction catalyzed by carboxylesterases.
Caption: Hydrolysis of an ester substrate by carboxylesterase.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to hiCE Inhibitor-1 and its Synergistic Effects in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of hiCE inhibitor-1, a selective inhibitor of human intestinal carboxylesterase (hiCE), also known as carboxylesterase 2 (CES2). We will explore its synergistic effects, particularly in the context of chemotherapy, and compare its performance with alternative inhibitors. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to hiCE and its Role in Drug-Induced Toxicity
Human intestinal carboxylesterase (hiCE/CES2) is a key enzyme predominantly expressed in the small intestine and liver.[1][2] It plays a crucial role in the metabolism of numerous ester-containing drugs.[3] One of the most significant substrates for hiCE is the anticancer prodrug irinotecan (CPT-11).[3] hiCE metabolizes irinotecan into its active and highly toxic metabolite, SN-38.[3][4] While SN-38 is essential for the drug's antitumor activity, its overproduction in the gastrointestinal tract is a primary cause of severe, dose-limiting diarrhea.[3][4]
The strategic inhibition of intestinal hiCE presents a promising therapeutic approach to mitigate the gastrointestinal toxicity associated with irinotecan, thereby potentially allowing for higher, more effective doses of the chemotherapeutic agent. This synergistic interaction, where the inhibitor enhances the safety and therapeutic window of another drug, is the central focus of this guide.
This compound: A Profile
This compound is a sulfonamide derivative identified as a selective and potent inhibitor of hiCE.[5] Its primary mechanism of action is the competitive inhibition of the enzyme's active site.[6] The key characteristic of this compound is its selectivity for hiCE (CES2) over the human liver carboxylesterase, hCE1 (CES1), which is crucial for minimizing off-target effects and potential drug-drug interactions.[4]
Performance Comparison of hiCE Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative hiCE inhibitors. The data is compiled from various in vitro studies.
| Inhibitor Class | Specific Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity (CES1/CES2) | Reference(s) |
| Sulfonamide Derivative | This compound | hiCE (CES2) | 53.3 | - | >250-fold vs hCE1 | [4][5] |
| Benzene Sulfonamides | Compound 11 | hiCE (CES2) | 53 | - | >250-fold vs hCE1 | [4] |
| Fluorene Analog | hiCE (CES2) | 14 | - | Selective for hiCE | [4] | |
| Carbamate | Rivastigmine | hiCE (CES2), hCE1, AChE, BChE | - | Irreversible (>95% inhibition) | - | [7][8] |
| 1,2-Dione | Benzil | hiCE (CES2), hCE1 | 15 (hiCE), 45 (hCE1) | - | Pan-CE inhibitor | [6] |
| FDA-Approved Drug | Loperamide | µ-opioid receptor, hiCE (CES2) | 1500 | - | Selective for hiCE | [6] |
| Donepezil | AChE, hiCE (CES2) | - | 3910 | - | [9] | |
| Biflavone | Ginkgetin | hiCE (CES2) | - | Potent | >1000-fold vs CES1 | [10] |
| Bilobetin | hiCE (CES2) | - | Potent | >1000-fold vs CES1 | [10] | |
| Sciadopitysin | hiCE (CES2) | - | Potent | >1000-fold vs CES1 | [10] | |
| Isoginkgetin | hiCE (CES2) | - | Potent | >1000-fold vs CES1 | [10] |
Signaling and Metabolic Pathways
The primary role of hiCE in the context of irinotecan therapy is metabolic activation. The following diagram illustrates this pathway and the point of intervention for hiCE inhibitors.
Figure 1. Metabolic activation of irinotecan by hiCE and the inhibitory action of hiCE inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy and selectivity of hiCE inhibitors.
In Vitro hiCE Inhibition Assay
This assay is used to determine the inhibitory potency (Ki or IC50) of a compound against hiCE.
Materials:
-
Recombinant human intestinal carboxylesterase (hiCE/CES2)
-
Substrate: o-nitrophenyl acetate (o-NPA) or a specific substrate like CPT-11.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplate reader.
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant hiCE enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (o-NPA or CPT-11).
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for the product of o-NPA hydrolysis, o-nitrophenol).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Selectivity Assay (hiCE vs. hCE1)
This assay is crucial to determine the selectivity of the inhibitor for hiCE over the liver isoform, hCE1.
Procedure: The protocol is identical to the in vitro hiCE inhibition assay, with the following modifications:
-
Use recombinant human liver carboxylesterase (hCE1/CES1) in a separate set of experiments.
-
A CES1-specific substrate, such as bioresmethrin, can be used to assess CES1 activity.[11]
-
Compare the IC50 or Ki values obtained for hiCE and hCE1 to calculate the selectivity ratio.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel hiCE inhibitors.
Figure 2. A generalized workflow for the discovery and evaluation of novel hiCE inhibitors.
Conclusion
This compound demonstrates high potency and selectivity for human intestinal carboxylesterase, positioning it as a promising candidate for mitigating the gastrointestinal toxicity associated with hiCE-activated prodrugs like irinotecan. The comparative data presented in this guide highlights the diverse landscape of hiCE inhibitors, from highly selective synthetic compounds to repurposed FDA-approved drugs and natural products. The provided experimental protocols and workflows offer a foundational framework for the continued research and development of novel hiCE inhibitors. Future studies should focus on the in vivo efficacy and safety profiles of these inhibitors to translate their synergistic potential into clinical applications.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of orally active and serine-targeting covalent inhibitors against hCES2A for ameliorating irinotecan-triggered gut toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]
- 11. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) Analysis of HCE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible enzymatic modification of histones plays a pivotal role in the regulation of gene expression, and the dysregulation of these processes is a hallmark of numerous diseases, including cancer. Histone-modifying enzymes (HCEs) have therefore emerged as critical targets for therapeutic intervention. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that has become indispensable in the rational design and optimization of inhibitors targeting these enzymes. This guide provides a comparative overview of QSAR analyses for inhibitors of major HCE families, supported by experimental data and detailed protocols.
Comparison of QSAR Models for HCE Inhibitors
The following tables summarize key statistical parameters from various QSAR studies on inhibitors of Histone Deacetylases (HDACs), Histone Acetyltransferases (HATs), Histone Methyltransferases (HMTs), and Histone Demethylases (HDMs). These parameters are crucial for evaluating the predictive power and reliability of the respective models.
Table 1: QSAR Models for Histone Deacetylase (HDAC) Inhibitors
| QSAR Method | No. of Compounds | r² / R² | q² / Q² | pred_r² / R²ext | Key Descriptor Types | Reference |
| CoMFA & CoMSIA | 65 | 0.952, 0.909 | 0.623, 0.662 | - | Steric, Electrostatic, Hydrophobic | [1] |
| kNN-MFA & SVM | 59 | 0.87, 0.87 | 0.80, 0.93 | 0.87 | 2D descriptors (MolconnZ, MOE) | [2] |
| 2D-QSAR | 124 | 0.76 | 0.73 | - | Lipophilicity, Steric, Electronic | [3][4] |
| MLR, PCR, PLS, kNN-MFA | - | 0.7381 (MLR) | 0.6449 (MLR) | 0.5107 (MLR) | 2D and 3D descriptors | [5] |
Table 2: QSAR Models for Histone Acetyltransferase (HAT) Inhibitors
| QSAR Method | Target | No. of Compounds | r² / R² | q² / Q² | pred_r² / R²ext | Key Descriptor Types | Reference |
| 3D-QSAR | p300/CBP | - | - | - | - | Pharmacophore-based | [6] |
| Review | Various | - | - | - | - | Bisubstrate, Natural, Synthetic | [7] |
Note: Detailed statistical parameters for HAT inhibitor QSAR models are less frequently published in comparative tables. The focus is often on the synthetic methods and structure-activity relationships.
Table 3: QSAR Models for Histone Methyltransferase (HMT) Inhibitors
| QSAR Method | Target | No. of Compounds | r² / R² | q² / Q² | pred_r² / R²ext | Key Descriptor Types | Reference |
| 3D-QSAR (CoMFA & CoMSIA) | G9a | 47 | 0.952, 0.960 | 0.700, 0.724 | - | Steric, Electrostatic, Hydrophobic, H-bond | [8] |
| MLR | DNMT1 | - | 0.850-0.988 | 0.672-0.869 | - | Bond information, Electronegativity | [9] |
Table 4: QSAR Models for Histone Demethylase (HDM) Inhibitors
| QSAR Method | Target | No. of Compounds | R² | Q²LOO | R²ext | Key Descriptor Types | Reference |
| GA-MLR | LSD1/KDM1A | 84 | 0.81-0.83 | 0.77-0.79 | 0.82 | Pharmacophoric | [10] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for generating the high-quality biological activity data required for robust QSAR modeling. Below are representative protocols for determining the in vitro activity of HCE inhibitors.
Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a common method for measuring HDAC activity and the inhibitory effects of test compounds using a fluorogenic substrate.[11][12]
Materials:
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test inhibitor compounds
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 355-380/440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in HDAC Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup: To the wells of a 96-well plate, add the HDAC Assay Buffer, the diluted test inhibitor (or vehicle control), and the diluted HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells. Mix gently and incubate at 37°C for 60 minutes, protected from light.
-
Signal Development: Stop the enzymatic reaction by adding the Developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence intensity.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Histone Demethylase (HDM) Activity Assay (Fluorometric)
This protocol describes a method for measuring the activity of H3K4-specific histone demethylases.[13][14][15]
Materials:
-
Nuclear extracts or purified HDM enzyme
-
Di-methylated histone H3-K4 substrate
-
HDM Assay Buffer
-
Test inhibitor compounds
-
Capture Antibody (specific for the methylated substrate)
-
Detection Antibody (conjugated to a fluorophore or enzyme)
-
Fluoro-Development Solution
-
96-well plate
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 530/590 nm)
Procedure:
-
Substrate Coating: Dilute the di-methylated H3-K4 substrate and add it to the wells of the microplate. Incubate at room temperature to allow the substrate to bind to the wells.
-
Washing: Aspirate the unbound substrate and wash the wells with Wash Buffer.
-
Enzyme Reaction: Add the HDM Assay Buffer and the nuclear extract or purified HDM enzyme to the wells. For inhibition assays, pre-incubate the enzyme with the test inhibitor before adding to the substrate-coated wells.
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes to allow for demethylation.
-
Detection:
-
Wash the wells to remove the enzyme and buffer.
-
Add the diluted Capture Antibody and incubate at room temperature.
-
Wash the wells and add the diluted Detection Antibody. Incubate at room temperature.
-
Wash the wells and add the Fluoro-Development Solution.
-
-
Fluorescence Measurement: Measure the fluorescence intensity. The signal is inversely proportional to the HDM activity.
-
Data Analysis: Calculate the HDM activity or the percent inhibition based on the fluorescence readings.
Visualizations: Pathways, Workflows, and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the QSAR analysis of HCE inhibitors.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis in drug discovery.[16][17][18]
Caption: The histone code hypothesis illustrating the interplay between "writer" and "eraser" enzymes and their resulting epigenetic marks.[19][20][21][22][23]
Caption: Simplified signaling pathways illustrating the role of HDACs, HATs, and HMTs in promoting cancer hallmarks.[1][24][25][26][27][28][29][30][31]
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship study of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR-driven rational design of novel DNA methyltransferase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigentek.com [epigentek.com]
- 14. EpiQuik Histone Demethylase (H3K4 Specific) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Epigenetic Cross-Talk between DNA Methylation and Histone Modifications in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Histone code - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy [frontiersin.org]
- 30. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of hiCE Inhibitor-1: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for hiCE inhibitor-1 (CAS No. 2654-68-4) was publicly available at the time of this writing. The following disposal procedures are based on general best practices for the handling of hazardous chemical waste and guidelines for sulfonamide compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.
The proper disposal of this compound, a sulfonamide derivative used in research, is critical for laboratory safety and environmental protection.[1] Adherence to a structured disposal plan minimizes risks to personnel and the surrounding ecosystem. This guide provides a step-by-step operational and disposal plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The primary approach for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused compound, stock solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and experimental media.[1]
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure appropriate disposal.[2] Incompatible chemicals should be kept separate using physical barriers.[2]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Waste Pickup:
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines and may vary based on institutional and local regulations.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons | [4] |
| Maximum Volume of Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA | Up to 12 months (as long as accumulation limits are not exceeded) | [4] |
| Removal Time After Container is Full | Within 3 calendar days | [4] |
Experimental Protocols
Without a specific SDS for this compound, no validated neutralization or deactivation protocols can be provided. The recommended procedure is to manage all waste containing this compound through a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling hiCE inhibitor-1
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of hiCE inhibitor-1, a sulfonamide derivative and a selective human intestinal carboxylesterase (hiCE) inhibitor. The following procedures are based on best practices for handling research chemicals, particularly sulfonamide compounds, and are intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. A comprehensive approach to personal protection is mandatory.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Essential for preventing skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling and Use
Adherence to standard laboratory safety protocols is the foundation of safe handling.
1. Engineering Controls:
-
Always work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Procedural Guidance:
-
Weighing: To minimize the generation of airborne dust, weigh solid this compound in a fume hood. Use a dedicated, clean spatula and weighing paper.
-
Solution Preparation: When preparing solutions, add the solid inhibitor to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection:
| Waste Type | Container Requirements | Labeling |
| Solid Waste | A designated, sealed, and clearly labeled container. | "Hazardous Waste," "this compound," and list all contents. |
| Liquid Waste | A designated, leak-proof, and clearly labeled waste container. | "Hazardous Waste," "this compound," list all solvents and approximate percentages. |
| Contaminated Labware | A designated, sealed container for items like pipette tips, gloves, and weighing boats. | "Hazardous Waste," "Contaminated with this compound." |
Step-by-Step Disposal Procedure:
-
Collection: Place all waste materials containing this compound into the appropriate, designated waste containers.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name, and any other constituents.
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory, away from drains and incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocol: In Vitro hiCE Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of this compound on the activity of human intestinal carboxylesterase (hiCE).
Materials:
-
Purified human intestinal carboxylesterase (hiCE)
-
This compound
-
Substrate for hiCE (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the hiCE enzyme in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells containing only the assay buffer and solvent (for baseline activity) and wells with no inhibitor (for maximum activity).
-
-
Enzyme Addition:
-
Add the hiCE enzyme solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the product of the substrate hydrolysis (e.g., 405 nm for p-nitrophenol).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for an in vitro hiCE inhibition assay.
Caption: Mechanism of hiCE inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
